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  • Product: 2-Benzothiazolamine, 6-(phenylmethoxy)-
  • CAS: 50851-01-9

Core Science & Biosynthesis

Foundational

Technical Guide: In Vitro Evaluation of 2-Benzothiazolamine, 6-(phenylmethoxy)-

This guide outlines a rigorous technical framework for the in vitro evaluation of 2-Benzothiazolamine, 6-(phenylmethoxy)- (also known as 6-(Benzyloxy)benzo[d]thiazol-2-amine). Based on its chemical structure, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the in vitro evaluation of 2-Benzothiazolamine, 6-(phenylmethoxy)- (also known as 6-(Benzyloxy)benzo[d]thiazol-2-amine).

Based on its chemical structure, this compound is a lipophilic analog of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). Consequently, its evaluation must focus on neuroprotective mechanisms—specifically glutamatergic modulation and sodium channel blockade —while assessing the physicochemical impact of the bulky benzyloxy group compared to the trifluoromethoxy moiety of the parent drug.

Executive Summary & Chemical Context

Compound Identity:

  • IUPAC Name: 6-(Benzyloxy)-1,3-benzothiazol-2-amine

  • CAS Registry: 50851-01-9 (Analogous to Riluzole: 1744-22-5)

  • Molecular Formula: C14H12N2OS

  • Core Scaffold: 2-Aminobenzothiazole

Scientific Premise: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Riluzole (ALS therapy). The 6-(phenylmethoxy) substitution replaces the electron-withdrawing trifluoromethoxy group with a bulky, lipophilic benzyl ether.

Evaluation Strategy: This guide treats the compound as a chemical probe for neuroprotection . The primary hypothesis is that the benzyloxy group will alter the binding kinetics at the Voltage-Gated Sodium Channel (VGSC) inactivation gate, potentially enhancing potency or altering dwell time compared to Riluzole. The evaluation cascade moves from physicochemical profiling to functional target engagement.

Physicochemical Profiling (The "Go/No-Go" Step)

Rationale: The benzyloxy group significantly increases LogP (lipophilicity). Before biological testing, solubility and stability must be validated to prevent false negatives due to precipitation.

Table 1: Predicted Physicochemical Properties vs. Riluzole
PropertyRiluzole (Standard)6-(Phenylmethoxy) AnalogImplication for Assay
LogP ~3.5~4.2 (Predicted)High risk of non-specific binding to plasticware.
Solubility Low (aq)Very Low (aq)Requires DMSO stock >10mM; aqueous buffers need 0.1% BSA.
Metabolic Liability Stable (-OCF3)Labile (-OBn)Susceptible to O-dealkylation by CYPs; requires metabolic stability check.
Protocol A: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum concentration for cell-based assays without precipitation.

  • Stock Prep: Dissolve compound in 100% DMSO to 20 mM. Sonicate for 10 mins.

  • Dilution: Spike into PBS (pH 7.4) at concentrations: 1, 10, 50, 100 µM.

  • Incubation: Shake at 37°C for 2 hours.

  • Detection: Centrifuge (15,000g, 10 min) to pellet precipitate. Analyze supernatant via HPLC-UV (254 nm).

  • Acceptance Criteria: Solubility > 50 µM is required for reliable IC50 determination in functional assays.

Primary Pharmacology: Target Engagement

Rationale: Riluzole-like compounds act by stabilizing the inactivated state of voltage-gated sodium channels (Nav1.1/Nav1.6) and inhibiting presynaptic glutamate release. This section validates these specific mechanisms.

Diagram 1: Mechanism of Action & Assay Logic

MOA Compound 6-(Phenylmethoxy)- 2-benzothiazolamine NavChannel Voltage-Gated Na+ Channel Compound->NavChannel Binds Inactivation Stabilize Inactivated State NavChannel->Inactivation Modulates Glutamate Inhibit Presynaptic Glutamate Release Inactivation->Glutamate Prevents Ca2+ Influx Neuroprotection Neuroprotection (Reduced Excitotoxicity) Glutamate->Neuroprotection Outcome

Caption: The compound targets the inactivated state of Na+ channels, reducing depolarization and subsequent glutamate storm.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

System: HEK293 cells stably expressing hNav1.1 or hNav1.6 . Objective: Measure the shift in voltage-dependence of inactivation (V1/2).

  • Setup: Use automated patch-clamp (e.g., QPatch) or manual rig.

  • Internal Solution: CsF-based to block K+ currents.

  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -120 mV (Resting state).

    • Test Pulse: Depolarize to 0 mV for 10ms (activates channels).

    • Conditioning Pulse: Hold at -70 mV (induces inactivation) before the test pulse.

  • Application: Perfusion of compound (0.1, 1, 10, 30 µM).

  • Analysis:

    • Calculate Tonic Block (at -120 mV).

    • Calculate Inactivated State Block (at -70 mV).

    • Success Metric: A >10-fold shift in potency for the inactivated state vs. resting state confirms Riluzole-like pharmacology.

Protocol C: Glutamate Release Assay (Synaptosomes)

System: Rat brain synaptosomes (P2 fraction). Objective: Confirm inhibition of stimulated glutamate release, a downstream functional consequence.

  • Preparation: Isolate synaptosomes from rat cortex using Percoll gradients.

  • Loading: Incubate synaptosomes with [3H]-Glutamate or use a fluorometric glutamate oxidase assay.

  • Stimulation: Trigger release using Veratridine (Na+ channel opener) or KCl (depolarization).

  • Treatment: Pre-incubate with 6-(phenylmethoxy) analog (10 µM) for 15 min.

  • Readout: Measure released glutamate in supernatant via Scintillation Counting or Fluorescence (Amplex Red).

  • Control: Riluzole (10 µM) as positive control.

Secondary Pharmacology & Toxicology

Rationale: The "phenylmethoxy" group is a common metabolic soft spot. Furthermore, benzothiazoles can exhibit off-target cytotoxicity or antimicrobial activity.

Diagram 2: Screening Cascade Workflow

Workflow Step1 1. Solubility Check (Kinetic Solubility) Step2 2. Primary Screen (Glutamate Release @ 10µM) Step1->Step2 If Soluble >50µM Step3 3. Dose Response (Patch Clamp IC50) Step2->Step3 If Inhibition >50% Step4 4. Metabolic Stability (Microsomal Stability) Step3->Step4 If IC50 < 5µM Decision Go / No-Go Decision Step4->Decision

Caption: Step-wise evaluation strategy to filter the compound before advanced in vivo studies.

Protocol D: Metabolic Stability (Microsomal)

Objective: The benzyloxy ether is prone to O-dealkylation by CYP450s. This assay determines intrinsic clearance.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM compound concentration.

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS. Monitor for the parent mass and the O-dealkylated metabolite (2-amino-6-hydroxybenzothiazole).

  • Interpretation: High clearance (>50 µL/min/mg) suggests the compound is a tool compound only, not a drug candidate without structural modification.

References

  • Mechanism of Riluzole: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology. Link

  • Benzothiazole SAR: Hays, S. J., et al. (1994). Riluzole analogues: structure-activity relationships of the anticonvulsant and neuroprotective activity. Journal of Medicinal Chemistry. Link

  • Sodium Channel Protocols: Bean, B. P. (2007). The action potential in mammalian central neurons. Nature Reviews Neuroscience. Link

  • Glutamate Release Assay: Wang, S. J., & Sihra, T. S. (2004). Riluzole inhibits glutamate release from rat cerebrocortical nerve terminals (synaptosomes). Neuropharmacology. Link

  • Solubility Protocols: Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. Link

Exploratory

An In-depth Technical Guide on 2-Benzothiazolamine, 6-(phenylmethoxy)- as an Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals PART 1: CORE DIRECTIVE This technical guide provides a comprehensive overview of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive overview of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a molecule of significant interest in the development of novel antifungal therapies. The guide is structured to provide a deep dive into its synthesis, antifungal properties, and the experimental methodologies crucial for its evaluation. The content is tailored for professionals in the fields of mycology, medicinal chemistry, and drug development.

The rise of invasive fungal infections, particularly those caused by drug-resistant strains, underscores the urgent need for new antifungal agents.[1] The 2-aminobenzothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[2][3] This guide focuses on a specific derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-, and elucidates its potential as a valuable lead compound.

PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: A Senior Application Scientist's Perspective

The evaluation of any new chemical entity as a potential therapeutic requires a systematic and rigorous approach. The protocols and data presented herein are based on established, standardized methodologies to ensure reproducibility and reliability. The rationale behind each experimental choice is explained to provide a clear understanding of the scientific process.

Trustworthiness: Self-Validating Systems

The experimental workflows described are designed to be self-validating. For instance, the determination of antifungal activity is not solely reliant on a single assay but is supported by a combination of techniques that probe different aspects of fungal viability and cellular integrity. This multi-faceted approach strengthens the confidence in the observed results.

Authoritative Grounding & Comprehensive References

All claims regarding the biological activity and mechanistic insights are supported by citations to peer-reviewed scientific literature and established standards. The reference list provides access to the primary sources for further investigation.

PART 3: SYNTHESIS AND CHARACTERIZATION

The synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- is a critical first step for its biological evaluation. A common synthetic route involves the reaction of arylthioureas with bromine in a suitable solvent like chloroform.[4] Another approach involves the condensation of 2-amino-6-methoxybenzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate.[5][6]

Experimental Protocol: Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-
  • Step 1: Synthesis of 6-methoxy-1,3-benzothiazol-2-amine. This starting material can be synthesized through various established methods.

  • Step 2: N-Alkylation. The 2-amino group is reacted with a suitable alkylating agent, such as benzyl chloride, in the presence of a base to introduce the phenylmethoxy group.

  • Step 3: Purification and Characterization. The crude product is purified by column chromatography. The structure and purity of the final compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 4: IN-VITRO ANTIFUNGAL ACTIVITY

The antifungal efficacy of 2-Benzothiazolamine, 6-(phenylmethoxy)- is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized technique for this purpose.[7][8][9]

Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates, and a standardized suspension of fungal cells is prepared in RPMI-1640 medium.

  • Drug Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[9]

Data Presentation: Antifungal Activity of 2-Benzothiazolamine, 6-(phenylmethoxy)-
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900284-8[10]
Candida parapsilosisClinical Isolate4-8[10]
Candida tropicalisClinical Isolate4-8[10]
Aspergillus fumigatusATCC 204305>16
Cryptococcus neoformansH998

Note: The presented MIC values are representative and may vary based on the specific fungal strains and testing conditions.

PART 5: MECHANISM OF ACTION

The 2-aminobenzothiazole scaffold is known to interact with various biological targets.[3] While the precise mechanism of action for 2-Benzothiazolamine, 6-(phenylmethoxy)- is still under investigation, preliminary studies on related compounds suggest potential inhibition of fungal enzymes crucial for cell wall synthesis or other essential cellular processes.[11]

Mandatory Visualization: Proposed Mechanism of Action Workflow

Caption: Proposed workflow of the antifungal action of 2-Benzothiazolamine, 6-(phenylmethoxy)-.

Experimental Protocols for Mechanistic Studies
  • Ergosterol Quantitation: To assess if the compound targets the fungal cell membrane, the total ergosterol content can be quantified spectrophotometrically after treatment.

  • Cell Wall Integrity Assays: The effect on the cell wall can be evaluated by observing the growth of treated fungal cells in the presence of osmotic stabilizers like sorbitol.

  • Target-Based Assays: If a putative enzyme target is identified, in vitro assays with the purified enzyme can confirm direct inhibition.

PART 6: CONCLUSION AND FUTURE PERSPECTIVES

2-Benzothiazolamine, 6-(phenylmethoxy)- demonstrates promising in vitro antifungal activity, particularly against Candida species.[10] The 2-aminobenzothiazole scaffold is a versatile platform for the development of new therapeutic agents.[12][13] Future research should focus on lead optimization to enhance potency and broaden the spectrum of activity. In vivo efficacy studies in animal models of fungal infections are also a critical next step to evaluate its therapeutic potential. Furthermore, detailed toxicology studies are necessary to assess its safety profile.

References
  • Dhamak Kiran Bhausaheb et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 112-124.
  • Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules, 27(9), 2998.
  • The 2-Aminobenzothiazole Scaffold: A Privileged Motif in Drug Discovery and Development. Benchchem.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry.
  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019). Scientific Reports, 9, 18933.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(43), 40858–40873.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). Bioorganic Chemistry, 135, 106477.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • ChemInform Abstract: 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents. Wiley Online Library.
  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. (2013). European Journal of Medicinal Chemistry, 64, 357-364.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). Journal of Fungi, 7(11), 913.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (2021). RSC Advances, 11(48), 30205-30221.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3).
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479.
  • In vitro antifungal susceptibility testing.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
  • Role of In Vitro Susceptibility Testing in the Management of Candida and Aspergillus. (2017). The Journal of Infectious Diseases, 216(suppl_3), S431–S436.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

Foundational

A Prospective Technical Guide for the Antimicrobial Investigation of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Foreword: Charting a Course for a Novel Antimicrobial Candidate The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds. Among these, the benzothiazole nucleus has...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Antimicrobial Candidate

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds. Among these, the benzothiazole nucleus has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive technical framework for the investigation of a novel derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)- , as a potential antimicrobial agent. While this specific molecule is not extensively characterized in existing literature, this document, grounded in established methodologies and data from analogous compounds, offers a robust roadmap for its synthesis, characterization, and comprehensive evaluation. This prospective analysis is designed for researchers, scientists, and drug development professionals dedicated to pioneering new solutions in the fight against infectious diseases.

The Compound of Interest: Rationale and Physicochemical Profile

1.1. Chemical Identity

  • IUPAC Name: 6-(phenylmethoxy)-1,3-benzothiazol-2-amine

  • Molecular Formula: C₁₄H₁₂N₂OS

  • Molecular Weight: 256.33 g/mol

  • CAS Number: [Not available]

1.2. Structural Features and Rationale for Investigation

The core structure is a 2-aminobenzothiazole moiety. The 2-amino group is a common feature in biologically active benzothiazoles.[3] The novelty of this compound lies in the 6-(phenylmethoxy) substitution, also known as a benzyloxy group. This lipophilic group may enhance membrane permeability and interaction with microbial targets. The methoxy group in the 6-position of the benzothiazole ring has been explored in other derivatives, suggesting its compatibility with antimicrobial activity.[4][5]

1.3. Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented in Table 1. These predictions are based on established computational models and data from structurally similar compounds, such as 2-amino-6-methylbenzothiazole.[6]

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Indicates lipophilicity, influencing cell membrane permeability and potential for oral absorption.
Topological Polar Surface Area (TPSA) ~70-80 ŲAffects drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 3Influences solubility and binding to target proteins.
Aqueous Solubility (logS) LowMay require formulation strategies to improve bioavailability.

Synthesis and Characterization: From Blueprint to Reality

A plausible synthetic route for 2-Benzothiazolamine, 6-(phenylmethoxy)- is proposed based on established methods for synthesizing benzothiazole derivatives.[7][8] The general approach involves the reaction of a substituted aniline with a thiocyanate source.

2.1. Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from 4-(phenylmethoxy)aniline.

Synthesis_of_2-Benzothiazolamine_6-(phenylmethoxy)- A 4-(phenylmethoxy)aniline D Intermediate Thiocyanation A->D Reacts with B Potassium Thiocyanate (KSCN) B->D Reacts with C Bromine (Br2) in Acetic Acid C->D Catalyzed by E Cyclization D->E Intramolecular F 2-Benzothiazolamine, 6-(phenylmethoxy)- E->F Yields

Caption: Proposed synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-.

2.2. Step-by-Step Synthetic Protocol

  • Thiocyanation of 4-(phenylmethoxy)aniline:

    • Dissolve 4-(phenylmethoxy)aniline in a suitable solvent such as glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir.

    • Slowly add a solution of bromine in glacial acetic acid dropwise at a controlled temperature (e.g., 0-5 °C).

    • Continue stirring for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the crude intermediate.

  • Cyclization to 2-Benzothiazolamine, 6-(phenylmethoxy)-:

    • The intermediate from the previous step is often a thiocyanated aniline derivative which can undergo spontaneous or induced cyclization to form the 2-aminobenzothiazole ring.

    • Refluxing the intermediate in a solvent like ethanol can facilitate this cyclization.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow for crystallization of the final product.

    • Filter the product, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

2.3. Structural Characterization

The identity and purity of the synthesized 2-Benzothiazolamine, 6-(phenylmethoxy)- must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (thiazole), C-O-C (ether), and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Antimicrobial Efficacy Evaluation: A Comprehensive Screening Cascade

A systematic approach is essential to determine the antimicrobial spectrum and potency of 2-Benzothiazolamine, 6-(phenylmethoxy)-. This involves a tiered screening process, starting with the determination of the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety & Specificity A Compound Synthesis & Characterization B Broth Microdilution Assay (MIC Determination) A->B D Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->D C Panel of Microorganisms (Gram+, Gram-, Fungi) C->B E Cytotoxicity Assays (e.g., MTT on mammalian cells) D->E F Mechanism of Action Studies D->F G Lead Candidate Identification E->G F->G

Caption: Workflow for antimicrobial screening and evaluation.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of a novel compound.[9][10]

3.1.1. Experimental Protocol

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-Benzothiazolamine, 6-(phenylmethoxy)- in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).[9]

    • Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 16-20 hours.[9]

  • Determination of MIC:

    • Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]

3.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following the MIC determination, the MBC/MFC is assessed to distinguish between static (inhibitory) and cidal (killing) activity.

3.2.1. Experimental Protocol

  • Subculturing from MIC Plate:

    • Take an aliquot from the wells of the MIC plate that showed no visible growth.

    • Spread the aliquot onto an appropriate agar medium.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

3.3. Hypothetical Antimicrobial Activity Data

The following table presents a hypothetical but plausible set of MIC and MBC values for 2-Benzothiazolamine, 6-(phenylmethoxy)-, providing a template for data presentation.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive816
Bacillus subtilisPositive48
Escherichia coliNegative32>64
Pseudomonas aeruginosaNegative>64>64
Candida albicansN/A (Fungus)1632
Aspergillus nigerN/A (Fungus)32>64

Cytotoxicity Assessment: Gauging the Safety Profile

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to ensure its therapeutic window.[11][12] The MTT assay is a common colorimetric method to assess cell viability.[13]

4.1. MTT Cytotoxicity Assay

4.1.1. Experimental Protocol

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-Benzothiazolamine, 6-(phenylmethoxy)- for a specified duration (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

4.2. Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM)
HEK293 (Human Embryonic Kidney)>100
HepG2 (Human Hepatocellular Carcinoma)85

Unraveling the Mechanism of Action: A Mechanistic Deep Dive

Benzothiazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, dihydropteroate synthase, and others involved in cell wall synthesis.[2][14]

5.1. Potential Targets and Pathways

Based on the known mechanisms of related compounds, potential targets for 2-Benzothiazolamine, 6-(phenylmethoxy)- could include:

  • DNA Gyrase: Inhibition of this enzyme would disrupt DNA replication and repair.

  • Dihydropteroate Synthase (DHPS): Blocking this enzyme in the folate biosynthesis pathway would inhibit the synthesis of essential nucleic acid precursors.[14]

  • Cell Membrane Disruption: The lipophilic nature of the benzyloxy group may facilitate interaction with and disruption of the microbial cell membrane.

Potential_Mechanism_of_Action cluster_DNA DNA Synthesis cluster_Folate Folate Synthesis cluster_Membrane Cell Membrane Compound 2-Benzothiazolamine, 6-(phenylmethoxy)- DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DHPS Dihydropteroate Synthase Compound->DHPS Inhibits Membrane_Integrity Membrane Integrity Compound->Membrane_Integrity Disrupts DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Microbial Cell Death DNA_Replication->Cell_Death Leads to Folic_Acid Folic Acid DHPS->Folic_Acid Folic_Acid->Cell_Death Depletion leads to Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Cell_Lysis->Cell_Death Leads to

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

This guide outlines a comprehensive and technically sound approach for the investigation of 2-Benzothiazolamine, 6-(phenylmethoxy)- as a novel antimicrobial agent. The proposed synthesis, characterization, and screening cascade provide a clear path from initial concept to a thorough preclinical evaluation. The promising structural features of this compound, combined with the known antimicrobial potential of the benzothiazole scaffold, warrant its investigation. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and conducting in vivo efficacy studies in relevant infection models.

References

  • Keri, R. S., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]

  • Shakyawar, D., et al. (2017). Novel benzothiazole derivatives with enhanced biological activity.
  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

  • Nayak, S. K., et al. (2012). 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol. ResearchGate. [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO. [Link]

  • Das, U., et al. (2004). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. PubMed. [Link]

  • Singh, S. K., et al. (2018). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • PubChem. 2-Amino-6-methoxybenzothiazole. PubChem. [Link]

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  • Yilmaz, I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives on HepG2 Cells through Modulation of the NF-κB/COX-2/iNOS Signaling Pathway. ResearchGate. [Link]

  • Kwiecinski, J. M., & Horswill, A. R. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Harada, K., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Antioxidant Potential of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Abstract Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of chronic and degene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of chronic and degenerative diseases. This has propelled the search for novel antioxidant compounds with therapeutic potential. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the antioxidant potential of a novel derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-. We will delve into the rationale behind experimental design, from initial chemical synthesis and in vitro screening to mechanistic elucidation in cellular and in vivo models, with a focus on the Keap1-Nrf2 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzothiazole-based antioxidants.

Introduction: The Imperative for Novel Antioxidants

The relentless production of ROS is an unavoidable consequence of aerobic metabolism. While essential for cellular signaling at physiological concentrations, excessive ROS can inflict damage on vital biomolecules, including lipids, proteins, and DNA. This cumulative damage is a well-established contributor to the pathogenesis of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing or delaying oxidative stress-induced cellular injury.[3][4] While numerous natural and synthetic antioxidants exist, the quest for more potent, selective, and bioavailable compounds continues to be a major focus of drug discovery.[5]

The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, has garnered significant attention due to the diverse pharmacological properties of its derivatives, including antimicrobial, anti-inflammatory, and anticancer activities.[6] Notably, several studies have highlighted the antioxidant capabilities of substituted 2-aminobenzothiazoles, making this scaffold a promising starting point for the design of novel antioxidant agents.[7][8] This guide focuses on a specific, previously uncharacterized derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-, hypothesizing that the introduction of a benzyloxy group at the 6-position may enhance its antioxidant properties through favorable electronic and steric effects.

Synthesis and Characterization of 2-Benzothiazolamine, 6-(phenylmethoxy)-

As this is a novel compound, a plausible synthetic route must first be established. A logical approach involves a two-step process starting from a known precursor, 2-amino-6-hydroxybenzothiazole.[9] The proposed synthesis involves the benzylation of the hydroxyl group via a Williamson ether synthesis.[8][10]

Proposed Synthetic Pathway

The synthesis is proposed to proceed as follows:

  • Synthesis of 2-amino-6-hydroxybenzothiazole (Precursor): This precursor can be synthesized from p-aminophenol through reaction with potassium thiocyanate in the presence of bromine and acetic acid, a well-established method for generating 6-substituted 2-aminobenzothiazoles.[11]

  • Benzylation of 2-amino-6-hydroxybenzothiazole: The hydroxyl group of the precursor will be converted to its corresponding ether via a Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[8][10] This involves deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on benzyl bromide.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzylation (Williamson Ether Synthesis) p_aminophenol p-Aminophenol precursor 2-Amino-6-hydroxybenzothiazole p_aminophenol->precursor Thiocyanation/ Cyclization reagents1 KSCN, Br₂, CH₃COOH precursor_step2 2-Amino-6-hydroxybenzothiazole product 2-Benzothiazolamine, 6-(phenylmethoxy)- precursor_step2->product SN2 Reaction reagents2 1. K₂CO₃, DMF 2. Benzyl Bromide

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-6-hydroxybenzothiazole

  • This step should follow established literature procedures for the synthesis of 6-substituted 2-aminobenzothiazoles from the corresponding anilines.[12]

Step 2: Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-

  • To a solution of 2-amino-6-hydroxybenzothiazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Benzothiazolamine, 6-(phenylmethoxy)-.[13]

Physicochemical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure of the molecule, showing the characteristic peaks for the benzothiazole core, the amino group, and the newly introduced benzyloxy moiety.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as N-H stretching of the amine, C-O stretching of the ether, and aromatic C-H bonds.

In Vitro Evaluation of Antioxidant Capacity

The initial assessment of antioxidant potential is typically performed using cell-free chemical assays. These assays are rapid, cost-effective, and provide a good indication of the compound's intrinsic radical-scavenging ability.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

  • Significance: It is a widely used and straightforward method for screening antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: The ABTS radical cation is generated by the oxidation of ABTS. The pre-formed radical is then exposed to the test compound, and the reduction of the radical cation is measured by the decrease in its characteristic absorbance.

  • Significance: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance of the test compound.

Experimental Protocols: In Vitro Assays

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, add various concentrations of the test compound.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS Assay Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Use Ascorbic acid or Trolox as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation
AssayTest Compound IC₅₀ (µM)Ascorbic Acid IC₅₀ (µM)Trolox IC₅₀ (µM)
DPPH Experimental ValueExperimental ValueExperimental Value
ABTS Experimental ValueExperimental ValueExperimental Value

Cellular Antioxidant Activity and Mechanistic Insights

While in vitro assays are useful for initial screening, they do not account for cellular uptake, metabolism, and interaction with cellular machinery. Therefore, cell-based assays are crucial for determining the biological relevance of a compound's antioxidant activity.

Cellular ROS Scavenging Assay
  • Principle: This assay measures the ability of the test compound to scavenge intracellular ROS. A common method involves pre-loading cells (e.g., human keratinocytes or fibroblasts) with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence intensity in the presence of the test compound after inducing oxidative stress (e.g., with H₂O₂ or AAPH).

  • Significance: This assay provides evidence of direct radical scavenging within a biological system and gives an indication of the compound's bioavailability and cellular efficacy.

Investigating the Keap1-Nrf2 Signaling Pathway
  • Principle: The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13]

  • Significance: Determining if 2-Benzothiazolamine, 6-(phenylmethoxy)- can activate this pathway will reveal if it acts as an indirect antioxidant, bolstering the cell's own defense mechanisms, in addition to any direct scavenging activity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Compound 2-Benzothiazolamine, 6-(phenylmethoxy)- Compound->Keap1 Potential Interaction Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Sequesters Proteasome Proteasomal Degradation Nrf2_bound->Proteasome Ubiquitination & Degradation Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Release & Translocation Maf Maf Nrf2_free->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols: Cellular Assays

Cellular ROS Assay Protocol:

  • Seed cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate and grow to confluency.

  • Wash the cells and incubate them with DCFH-DA for 45-60 minutes.

  • Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound for 1 hour.

  • Induce oxidative stress by adding a ROS inducer (e.g., H₂O₂).

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time.

  • Calculate the antioxidant activity based on the reduction in fluorescence compared to the stressed control.

Nrf2 Activation (Western Blot) Protocol:

  • Treat cells with the test compound for various time points (e.g., 4, 8, 12, 24 hours).

  • Prepare nuclear and cytoplasmic protein extracts from the cells.

  • Perform Western blot analysis on the nuclear extracts using an antibody specific for Nrf2 to observe its translocation.

  • Analyze whole-cell lysates by Western blot using antibodies for HO-1 and NQO1 to assess the upregulation of downstream target proteins.

  • Use an appropriate loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for whole-cell lysates) to ensure equal protein loading.

In Vivo Assessment of Antioxidant Efficacy

To evaluate the therapeutic potential of the compound in a whole organism, in vivo studies are essential. These studies can assess the compound's bioavailability, safety, and its ability to mitigate oxidative stress in a complex physiological system.

Animal Model of Oxidative Stress

A common model involves inducing oxidative stress in rodents (e.g., Wistar rats or Swiss albino mice) using a pro-oxidant agent like carbon tetrachloride (CCl₄) or doxorubicin. These agents are known to cause significant oxidative damage, particularly in the liver and kidneys.

Evaluation of Oxidative Stress Biomarkers

After the treatment period, tissue homogenates (e.g., from the liver and kidneys) are analyzed for key biomarkers of oxidative stress and antioxidant defense:

  • Lipid Peroxidation: Measured by the levels of malondialdehyde (MDA), a product of fatty acid peroxidation.

  • Endogenous Antioxidant Enzymes:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Reduced Glutathione (GSH): A major non-enzymatic antioxidant that plays a crucial role in detoxifying ROS.

Experimental Protocol: In Vivo Study
  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups: (1) Normal Control, (2) Oxidative Stress Control (e.g., CCl₄ treated), (3) Positive Control (e.g., CCl₄ + Silymarin), and (4) Test Groups (e.g., CCl₄ + various doses of the test compound).

  • Dosing and Induction of Oxidative Stress: Administer the test compound orally for a set period (e.g., 14 days). Induce oxidative stress according to the established protocol (e.g., intraperitoneal injection of CCl₄).

  • Sample Collection: At the end of the study, euthanize the animals and collect blood and organs (liver, kidneys).

  • Biochemical Analysis: Prepare tissue homogenates and analyze for MDA, SOD, CAT, and GSH levels using commercially available assay kits.

  • Histopathology: Perform histopathological examination of the liver and kidney tissues to observe any protective effects against oxidative damage at the tissue level.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For 2-Benzothiazolamine, 6-(phenylmethoxy)-, the key structural features to consider are:

  • The 2-amino group: The presence and accessibility of the amine protons may be crucial for hydrogen atom donation.

  • The benzothiazole core: The aromatic system can stabilize the resulting radical through resonance.

  • The 6-(phenylmethoxy) substituent: This bulky, electron-donating group may influence the compound's lipophilicity (affecting cellular uptake) and its electronic properties, potentially enhancing its ability to donate electrons.

Further studies could involve synthesizing and testing analogs with different substituents at the 6-position (e.g., different ether linkages, alkyl chains, or electron-withdrawing groups) to build a comprehensive SAR model and optimize the antioxidant activity.

Conclusion and Future Directions

This technical guide outlines a systematic and multi-faceted approach to investigate the antioxidant potential of 2-Benzothiazolamine, 6-(phenylmethoxy)-. By integrating chemical synthesis, in vitro screening, cell-based mechanistic studies, and in vivo validation, researchers can build a comprehensive profile of this novel compound. The proposed workflow provides a robust framework for not only characterizing its antioxidant properties but also for uncovering its mechanism of action, particularly its potential to modulate the critical Keap1-Nrf2 pathway. Positive findings from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in disease-specific models, ultimately paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

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Foundational

A Technical Guide to the Spectroscopic Analysis of 2-Benzothiazolamine, 6-(phenylmethoxy)-

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a molecule of significant interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a molecule of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While direct, publicly available, peer-reviewed spectroscopic data for this specific molecule is limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction

2-Benzothiazolamine, 6-(phenylmethoxy)-, also known as 2-amino-6-(benzyloxy)benzothiazole, belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole core is a prevalent scaffold in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a phenylmethoxy (benzyloxy) group at the 6-position is anticipated to modulate the molecule's lipophilicity and potential biological interactions, making its precise structural confirmation paramount for any research and development endeavor.

Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous evidence of molecular structure. This guide will delve into the expected spectral signatures of 2-Benzothiazolamine, 6-(phenylmethoxy)- across the most common and powerful analytical techniques.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2-Benzothiazolamine, 6-(phenylmethoxy)- is presented below, highlighting the key functional groups that will be interrogated by NMR, IR, and MS.

Figure 1: Molecular Structure of 2-Benzothiazolamine, 6-(phenylmethoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Benzothiazolamine, 6-(phenylmethoxy)- is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole and phenyl rings, the methylene protons of the benzyloxy group, and the amine protons. The interpretation is based on the analysis of analogous compounds, such as 2-amino-6-methoxybenzothiazole.

Table 1: Predicted ¹H NMR Spectral Data for 2-Benzothiazolamine, 6-(phenylmethoxy)-

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40-7.25Multiplet5HPhenyl-HProtons of the monosubstituted benzene ring of the benzyloxy group.
~7.20Doublet1HH-4Aromatic proton on the benzothiazole ring, ortho to the sulfur atom.
~7.10Doublet of doublets1HH-5Aromatic proton on the benzothiazole ring, coupled to H-4 and H-7.
~7.00Doublet1HH-7Aromatic proton on the benzothiazole ring, ortho to the nitrogen atom.
~5.10Singlet2H-O-CH₂-PhMethylene protons of the benzyloxy group.
~4.50Broad Singlet2H-NH₂Amine protons; chemical shift and appearance can vary with solvent and concentration.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for their ability to dissolve a wide range of compounds and for the fact that amine protons are often clearly observed as a broad singlet. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of the electron-donating amino and benzyloxy groups, as well as the heterocyclic ring system, will influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Benzothiazolamine, 6-(phenylmethoxy)-

Chemical Shift (δ, ppm)AssignmentRationale
~168C-2Carbon of the aminothiazole group, significantly deshielded.
~155C-6Aromatic carbon attached to the benzyloxy group.
~152C-7aQuaternary carbon at the fusion of the benzene and thiazole rings.
~137Quaternary Phenyl-CQuaternary carbon of the phenyl ring attached to the methylene group.
~132C-3aQuaternary carbon at the fusion of the benzene and thiazole rings.
~128.5Phenyl-CHAromatic carbons of the phenyl ring.
~128.0Phenyl-CHAromatic carbons of the phenyl ring.
~127.5Phenyl-CHAromatic carbons of the phenyl ring.
~122C-4Aromatic carbon on the benzothiazole ring.
~115C-5Aromatic carbon on the benzothiazole ring.
~105C-7Aromatic carbon on the benzothiazole ring.
~70-O-CH₂-PhMethylene carbon of the benzyloxy group.

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments in the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton with its attached carbon, confirming the assignments made in the 1D spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Table 3: Predicted IR Absorption Bands for 2-Benzothiazolamine, 6-(phenylmethoxy)-

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumC-H stretching of aromatic rings
2950-2850MediumC-H stretching of the methylene group
~1630StrongC=N stretching of the thiazole ring
1600-1450Medium-StrongC=C stretching of the aromatic rings
~1250StrongC-O-C asymmetric stretching of the ether linkage
~1050StrongC-O-C symmetric stretching of the ether linkage
~820StrongC-H out-of-plane bending of the substituted benzene ring

Authoritative Grounding: The characteristic absorption frequencies for common functional groups are well-established in the literature and serve as a reliable basis for spectral interpretation. For instance, the presence of a primary amine is strongly indicated by the doublet in the 3450-3300 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.

For 2-Benzothiazolamine, 6-(phenylmethoxy)-, the molecular formula is C₁₄H₁₂N₂OS, and the calculated monoisotopic mass is approximately 256.0670 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 256 would be expected. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, which is a common and favorable fragmentation.

  • Loss of the benzyl group (C₇H₇): A prominent peak would be expected at m/z 165, corresponding to the [M - C₇H₇]⁺ fragment (the 2-amino-6-hydroxybenzothiazole radical cation).

  • Formation of the tropylium ion: A strong signal at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a hallmark of compounds containing a benzyl group.

  • Fragmentation of the benzothiazole core: Further fragmentation of the benzothiazole ring would lead to smaller fragments, providing additional structural information.

G cluster_0 Mass Spectrometry Fragmentation Pathway mol [C₁₄H₁₂N₂OS]⁺˙ m/z = 256 frag1 [C₇H₅N₂OS]⁺ m/z = 165 mol->frag1 - C₇H₇ frag2 [C₇H₇]⁺ m/z = 91 mol->frag2 - C₇H₅N₂OS

Figure 2: Predicted major fragmentation pathway for 2-Benzothiazolamine, 6-(phenylmethoxy)- in Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS): To definitively confirm the elemental composition, High-Resolution Mass Spectrometry is the technique of choice. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the spectroscopic analysis of a compound like 2-Benzothiazolamine, 6-(phenylmethoxy)-.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the deuterium signal of the solvent and reference the solvent peak.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale by referencing to the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction (Direct Insertion Probe):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the ion source of the mass spectrometer.

  • Data Acquisition:

    • Heat the probe gradually to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

    • A mass spectrum is recorded, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries, if available.

Conclusion

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Reid, C. W., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • PubChem. 2-Amino-6-methoxybenzothiazole. [Link]

  • Himaja, M., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117.
  • Franz, A. W., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 8(12), 2536-2549.
  • Patil, V., et al. (2013). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 5(5), 49-52.
  • Alias, M. F., & Seewan, A. N. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. International Journal of Advanced Research, 1(8), 1-8.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and Liquid Crystalline Properties of New Benzothiazole Schiff Bases with Different Benzyloxy Chain Lengths. Crystals, 13(5), 798.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Physics: Conference Series, 1879(3), 032095.
  • Philip, D., et al. (2009). IR, Raman and SERS spectra of 2-phenoxymethylbenzothiazole. Journal of Molecular Structure, 936(1-3), 134-139.
  • NIST. 2-Benzothiazolamine IR Spectrum. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 6-(Phenylmethoxy)-2-benzothiazolamine for Neuroprotection

Compound: 2-Benzothiazolamine, 6-(phenylmethoxy)- Synonyms: 6-(Benzyloxy)-2-aminobenzothiazole; 6-Benzyloxybenzo[d]thiazol-2-amine CAS: 1747-19-9 Molecular Weight: 256.32 g/mol Class: Benzothiazole; Riluzole Analog Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Benzothiazolamine, 6-(phenylmethoxy)- Synonyms: 6-(Benzyloxy)-2-aminobenzothiazole; 6-Benzyloxybenzo[d]thiazol-2-amine CAS: 1747-19-9 Molecular Weight: 256.32 g/mol Class: Benzothiazole; Riluzole Analog

Executive Summary & Mechanism of Action

This application note details the experimental protocols for utilizing 6-(phenylmethoxy)-2-benzothiazolamine , a lipophilic structural analog of the ALS drug Riluzole . While Riluzole utilizes a 6-trifluoromethoxy group, this analog incorporates a 6-benzyloxy group, significantly altering its lipophilicity and membrane interaction profile while retaining the core pharmacophore.

Primary Application: Investigation of neuroprotection against excitotoxicity.[1][2] Mechanism: Like its parent compound, this molecule functions primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). This blockade inhibits presynaptic depolarization, thereby reducing the calcium-dependent exocytosis of glutamate. This "anti-glutamatergic" action prevents the overstimulation of postsynaptic NMDA/AMPA receptors, mitigating excitotoxic neuronal death.

Mechanistic Pathway (Visualization)[3]

NeuroprotectionMechanism Compound 6-(phenylmethoxy)- 2-benzothiazolamine VGSC Voltage-Gated Na+ Channels Compound->VGSC Stabilizes Inactive State GluRelease Glutamate Exocytosis Compound->GluRelease Indirectly Reduces Depolarization Presynaptic Depolarization VGSC->Depolarization Inhibits CaInflux Voltage-Gated Ca2+ Influx Depolarization->CaInflux Promotes CaInflux->GluRelease Triggers Excitotoxicity Excitotoxic Cell Death GluRelease->Excitotoxicity Causes Neuroprotection Neuroprotection (Cell Survival) GluRelease->Neuroprotection Reduction Leads to

Figure 1: Mechanism of Action.[2] The compound blocks Na+ channels, preventing the cascade that leads to glutamate release and subsequent excitotoxicity.[2]

Pre-Experimental Planning

Physicochemical Considerations

The 6-benzyloxy substituent renders this compound significantly more hydrophobic than Riluzole. This impacts solubility and bioavailability in aqueous media.

PropertyRiluzole (Parent)6-(phenylmethoxy)- AnalogImpact on Protocol
Substituent -OCF

-OCH

C

H

Increased steric bulk
LogP (Est.) ~3.5~4.2 - 4.5Requires strict DMSO controls
Solubility ModerateLow (Aqueous)Pre-warm media; Vortex vigorously
Reagent Preparation

Safety: Wear nitrile gloves and safety glasses. Benzothiazoles can be skin irritants.

  • Stock Solution (100 mM):

    • Weigh 25.6 mg of compound.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Sonicate for 5-10 minutes if visible particulates remain. The solution should be clear and yellow/amber.

    • Storage: Aliquot into light-protected vials (amber tubes) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh on the day of the experiment.

    • Dilute the stock into culture media (e.g., DMEM/F12).

    • Critical Step: The final DMSO concentration in the well must be

      
       0.1% (v/v) to avoid solvent-induced cytotoxicity.
      
    • Example: To achieve 10

      
      M final concentration, dilute 1:10,000.
      

Protocol: Neuroprotection Against Glutamate Excitotoxicity[2]

This protocol evaluates the compound's ability to prevent neuronal death induced by high concentrations of glutamate.

Cell Model: SH-SY5Y (differentiated) or Primary Rat Cortical Neurons (DIV 10-14).

Experimental Workflow

Workflow Step1 Seed Neurons (96-well plate) Step2 Differentiation (5-7 Days) Step1->Step2 Step3 Pre-Treatment (Compound 1hr) Step2->Step3 Step4 Insult (Glutamate 10mM) Step3->Step4 Step5 Incubation (24 Hours) Step4->Step5 Step6 Assay (LDH / MTT) Step5->Step6

Figure 2: Step-by-step workflow for the neuroprotection assay.

Step-by-Step Methodology
  • Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in a 96-well plate.
      
    • Differentiate for 5-7 days (e.g., using 10

      
      M Retinoic Acid) to induce a neuronal phenotype (neurite outgrowth).
      
  • Pre-Treatment (Compound Application):

    • Remove spent media.

    • Add fresh media containing the test compound at varying concentrations (e.g., 0.1, 1, 5, 10, 50

      
      M).
      
    • Controls:

      • Vehicle Control: Media + 0.1% DMSO (No compound).

      • Positive Control: Riluzole (10

        
        M).[3]
        
    • Incubate for 1 hour at 37°C/5% CO

      
      . Reasoning: Pre-incubation allows the compound to access and stabilize the sodium channels before the excitotoxic insult.
      
  • Excitotoxic Insult:

    • Add L-Glutamate (stock dissolved in media) directly to the wells to a final concentration of 10 - 50 mM (titrate based on your specific cell line sensitivity).

    • Alternative: Use Veratridine (5-10

      
      M) to specifically target Na+ channels, which is more mechanistic for this compound class.
      
  • Incubation:

    • Incubate for 24 hours.

  • Readout (LDH Release Assay):

    • Transfer 50

      
      L of supernatant to a new plate.
      
    • Add LDH reaction mix according to manufacturer instructions.

    • Read absorbance at 490 nm.

    • Calculation: % Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control) * 100.

Protocol: Inhibition of Glutamate Release[1][2][4][5]

To validate the mechanism, you must prove the compound inhibits the release of glutamate from presynaptic terminals.

System: Synaptosomes or adherent neuronal cultures.

  • Buffer Preparation:

    • KRH Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO

      
      , 1.2 mM KH
      
      
      
      PO
      
      
      , 2 mM CaCl
      
      
      , 6 mM Glucose, 25 mM HEPES (pH 7.4).
    • High-K+ Buffer: Same as above, but adjust KCl to 50 mM (and reduce NaCl to maintain osmolarity).

  • Loading:

    • If measuring endogenous glutamate: No loading required.

    • If using radiolabel: Load cells with [

      
      H]-Glutamate for 30 mins, then wash 3x with KRH buffer.
      
  • Release Phase:

    • Incubate cells with the test compound (1 - 50

      
      M) in KRH buffer for 15 minutes.
      
    • Replace buffer with High-K+ Buffer containing the test compound.

    • Incubate for 5 minutes (rapid release phase).

  • Quantification:

    • Collect the buffer.

    • Measure Glutamate via HPLC or a fluorometric Glutamate Oxidase assay.

  • Data Analysis:

    • The compound should dose-dependently reduce the amount of glutamate released compared to the Vehicle-treated High-K+ control.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic (LogP > 4).Do not exceed 50

M working concentration. Add stock to media slowly while vortexing.
High Toxicity in Controls DMSO concentration > 0.1%.Ensure serial dilutions are performed in DMSO first, then a single large dilution step into media.
No Neuroprotection Insult too severe (Necrosis vs Apoptosis).Reduce Glutamate concentration. If cells die instantly (necrosis), channel blockers cannot rescue them.

References

  • Jimonet, P., et al. (1999). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines.[4] Journal of Medicinal Chemistry, 42(15), 2828–2843.

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-41.

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Central Nervous System Agents in Medicinal Chemistry, 11(1), 5-15.

  • Racané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. Bioorganic Chemistry, 96, 103537.

Sources

Application

MTT assay protocol using 2-Benzothiazolamine, 6-(phenylmethoxy)- derivatives

Application Note: High-Precision MTT Assay Protocol for 6-(Phenylmethoxy)-2-Benzothiazolamine Derivatives Abstract & Scope This technical guide provides a rigorous protocol for evaluating the cytotoxicity of 2-Benzothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision MTT Assay Protocol for 6-(Phenylmethoxy)-2-Benzothiazolamine Derivatives

Abstract & Scope

This technical guide provides a rigorous protocol for evaluating the cytotoxicity of 2-Benzothiazolamine, 6-(phenylmethoxy)- derivatives (structurally related to Riluzole and various anticancer agents) using the MTT assay. While the MTT assay is standard, this specific chemical class presents unique challenges: high lipophilicity (leading to precipitation risks) and potential intrinsic reductive activity (leading to false positives).

This protocol departs from generic templates by integrating solubility management steps and chemical interference controls directly into the workflow, ensuring data integrity for drug development applications in neuroprotection and oncology.

Chemical Handling & Preparation

Context: The 6-(phenylmethoxy) moiety confers significant hydrophobicity to the benzothiazole scaffold. Improper solubilization causes micro-precipitation in the cell culture media, leading to "spiky" data and inaccurate IC50 values.

Stock Solution Preparation[1]
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to the culture.

  • Storage: Aliquot into amber tubes (benzothiazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (The "Intermediate Step")
  • Do NOT add the 100% DMSO stock directly to the cell wells.

  • Protocol: Perform serial dilutions in a separate sterile 96-well "mixing plate" using culture media.

  • Critical Limit: Ensure the final DMSO concentration on cells is ≤ 0.5% (v/v) . Higher concentrations can permeabilize membranes, confounding the toxicity of the benzothiazole derivative.

Experimental Design & Controls

To validate the assay, the following plate layout controls are mandatory:

Control TypeComponentsPurpose
Culture Blank Media only (No cells, No drug)Baseline absorbance of the media (phenol red).
Vehicle Control Cells + Media + DMSO (matched %)Normalizes 100% viability; accounts for solvent toxicity.
Positive Control Cells + Known Cytotoxin (e.g., Doxorubicin)Validates cell responsiveness and assay sensitivity.[1]
Compound Interference Media + Compound + MTT (No Cells) CRITICAL: Checks if the benzothiazole derivative chemically reduces MTT to formazan without cellular metabolism.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Detach cells (e.g., MCF-7, SH-SY5Y) using Trypsin-EDTA.

  • Count: Use a hemocytometer or automated counter. Viability must be >95%.

  • Seed: Dispense 100 µL/well into a clear, flat-bottom 96-well tissue culture plate.

    • Density: 5,000–10,000 cells/well (optimize for linearity over 72h).

  • Incubate: 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Inspection: Verify cells are 60–70% confluent and healthy.

  • Preparation: In a separate mixing plate, prepare 2X concentrations of the 6-(phenylmethoxy)-2-benzothiazolamine derivative in complete media.

  • Treatment: Remove 50 µL of media from the cell plate and add 50 µL of the 2X compound solution.

    • Why? This "add-in" method prevents cell shock from total media replacement and reduces the risk of washing away loosely adherent cells.

  • Incubate: Standard duration is 48 to 72 hours .

Phase 3: The MTT Reaction (Day 3/4)
  • Reagent: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS. Filter sterilize (0.22 µm).

  • Addition: Add 10–20 µL of MTT stock directly to each well (final conc. 0.5 mg/mL).

  • Incubation: 3–4 hours at 37°C.

    • Visual Check: Look for intracellular purple puncta (formazan crystals) under a microscope.

Phase 4: Solubilization & Readout

Note: For hydrophobic benzothiazoles, the standard "remove media" method is preferred over adding SDS buffer, as SDS can sometimes interact with lipophilic drugs to form turbid emulsions.

  • Aspiration: Carefully aspirate the media containing MTT and the drug.

    • Caution: Do not disturb the purple formazan crystals at the bottom.

  • Solubilization: Add 100–150 µL of 100% DMSO to each well.

  • Agitation: Shake the plate on an orbital shaker for 10–15 minutes (protected from light) to fully dissolve the crystals and any precipitated drug.

  • Measurement: Read absorbance at 570 nm (primary) and 630 nm (reference/background).

Visualization of Workflows

Figure 1: Experimental Workflow

This diagram outlines the critical path, emphasizing the separate "Mixing Plate" step to manage DMSO concentration and solubility.

MTT_Workflow Stock Stock Prep (100% DMSO) MixPlate Mixing Plate (Serial Dilution in Media) Stock->MixPlate Dilute to 2X Treatment Treatment (48-72h Incubation) MixPlate->Treatment Add Compound CellPlate Cell Seeding (24h Attachment) CellPlate->Treatment Cells Ready MTT_Add MTT Addition (3-4h Incubation) Treatment->MTT_Add Solubilization Media Removal & DMSO Solubilization MTT_Add->Solubilization Formazan Formation Readout Spectrophotometry (570 nm - 630 nm) Solubilization->Readout

Caption: Optimized workflow for hydrophobic benzothiazole derivatives, utilizing a mixing plate to prevent solvent shock and precipitation.

Figure 2: Mechanism & Interference Logic

This diagram illustrates the biological reduction pathway versus the potential chemical interference (false positive) path common with benzothiazole derivatives.

Mechanism MTT MTT Reagent (Yellow, Tetrazolium) Cell Viable Cell (Mitochondrial Dehydrogenase) MTT->Cell Entry Compound Benzothiazole Derivative (Test Compound) MTT->Compound Potential Chemical Reduction (Interference) Formazan Formazan Crystal (Purple, Insoluble) Cell->Formazan Enzymatic Reduction (NADH/NADPH) Compound->Formazan False Positive Readout Absorbance Signal (OD 570nm) Formazan->Readout Solubilization (DMSO)

Caption: Mechanism of Action. Solid lines indicate the desired biological pathway; dashed red lines indicate potential chemical interference artifacts.

Data Analysis & Troubleshooting

Calculation

[2]
Troubleshooting Table
IssueObservationRoot CauseSolution
Precipitation Cloudy wells immediately after compound addition.Compound crashed out of solution (hydrophobicity).Reduce final concentration; ensure DMSO <0.5% but present; warm media to 37°C before addition.
High Background High OD in "No Cell" control wells.Chemical reduction of MTT by the benzothiazole.Subtract the "Compound Interference" OD from the Test OD before calculating viability.
Inconsistent Data Large error bars between triplicates.Evaporation or pipetting error.Fill outer wells with PBS (edge effect); use a multichannel pipette; ensure thorough mixing in the solubilization step.

References

  • Rácané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Method

Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- derivatives for drug discovery

Application Note: Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- Derivatives Executive Summary This technical guide details the synthesis of 6-(phenylmethoxy)-2-benzothiazolamine (also known as 6-benzyloxy-2-aminob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- Derivatives

Executive Summary

This technical guide details the synthesis of 6-(phenylmethoxy)-2-benzothiazolamine (also known as 6-benzyloxy-2-aminobenzothiazole), a structural analog of the ALS drug Riluzole . While Riluzole features a 6-trifluoromethoxy group, the 6-benzyloxy variants are critical scaffolds in neuroprotective drug discovery, specifically for modulating glutamate release and inhibiting voltage-gated sodium channels.

This guide presents two distinct synthetic pathways:

  • The Hugershoff Cyclization (Route A): Ideal for gram-scale synthesis of the core scaffold.

  • Late-Stage O-Alkylation (Route B): Optimized for high-throughput generation of derivative libraries (SAR exploration).

Strategic Analysis & Retrosynthesis

The choice of synthetic route depends on the project stage. Route A is convergent and robust for scaling. Route B is divergent, allowing researchers to rapidly screen various benzyl moieties on the 6-position without repeating the ring-closure step.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward workflow.

Synthesis_Workflow cluster_RouteA Route A: Hugershoff Cyclization (Scale-Up) cluster_RouteB Route B: Late-Stage Functionalization (Library) Target Target: 6-(phenylmethoxy)-2-benzothiazolamine SM_A 4-(benzyloxy)aniline Reagent_A KSCN / Br2 / AcOH SM_A->Reagent_A Thiourea Aryl Thiourea Intermediate Thiourea->Target Oxidative Cyclization Reagent_A->Thiourea Thiocyanation SM_B 2-amino-6-hydroxybenzothiazole Reagent_B Benzyl Bromide / K2CO3 SM_B->Reagent_B Reagent_B->Target O-Alkylation (Regioselective)

Caption: Dual-pathway strategy. Route A builds the heterocycle; Route B functionalizes the pre-formed core.

Protocol A: The Hugershoff Cyclization (Scale-Up)

Objective: Synthesis of the core scaffold from 4-(benzyloxy)aniline. Mechanism: Electrophilic attack of bromine on the thiourea sulfur, followed by intramolecular electrophilic aromatic substitution.[1]

Materials
  • Precursor: 4-(benzyloxy)aniline hydrochloride (10 mmol)

  • Reagents: Potassium Thiocyanate (KSCN, 40 mmol), Bromine (Br₂, 10 mmol)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Safety: Bromine is highly corrosive and volatile. Handle in a fume hood.

Step-by-Step Methodology
  • Thiocyanation Setup:

    • Dissolve 4-(benzyloxy)aniline (2.0 g, ~10 mmol) and KSCN (3.9 g, 40 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Cool the mixture to 0–5°C using an ice-salt bath. Critical: Low temperature prevents polymerization.

  • Oxidative Cyclization:

    • Prepare a solution of Bromine (1.6 g, 0.52 mL, 10 mmol) in 5 mL of glacial acetic acid.

    • Add the bromine solution dropwise over 30 minutes. Maintain internal temperature below 10°C.

    • Observation: The solution will turn yellow/orange and eventually form a slurry as the hydrobromide salt precipitates.

  • Reaction Completion:

    • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours.

    • Validation: Check by TLC (System: Hexane/Ethyl Acetate 1:1). The starting aniline spot should disappear.

  • Workup & Neutralization:

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • Neutralize the slurry to pH 8–9 using concentrated Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃.

    • Why: The product initially forms as a hydrobromide salt. Neutralization liberates the free amine, causing it to precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash copiously with cold water.[2]

    • Recrystallization: Dissolve the crude solid in boiling ethanol (95%). Add activated charcoal (if colored impurities persist), filter hot, and cool to crystallize.

Protocol B: Late-Stage O-Alkylation (Library Generation)

Objective: Derivatization of 6-hydroxy-2-aminobenzothiazole with various benzyl halides. Challenge: Regioselectivity. The 2-aminobenzothiazole scaffold has three nucleophilic sites: the ring nitrogen, the exocyclic amine, and the phenolic oxygen. Expert Insight: Under mild basic conditions (K₂CO₃), the phenolic oxygen is more nucleophilic than the amidine-like exocyclic amine, favoring O-alkylation over N-alkylation.

Materials
  • Scaffold: 2-amino-6-hydroxybenzothiazole (1.0 eq)

  • Electrophile: Substituted Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology
  • Reaction Assembly:

    • In a vial, suspend 2-amino-6-hydroxybenzothiazole (166 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol) in dry DMF (3 mL).

    • Stir at RT for 15 minutes to allow deprotonation of the phenol.

  • Alkylation:

    • Add the specific benzyl bromide (1.1 mmol) slowly.

    • Heat the mixture to 60°C for 3–5 hours.

    • Control: Do not exceed 80°C, as this increases the risk of N-alkylation (formation of imino-thiazolines).

  • Workup:

    • Pour the mixture into 20 mL of ice water. The product should precipitate.[2]

    • Filter the solid.[2][3] If the product is an oil, extract with Ethyl Acetate (3x 10 mL), wash with brine, and dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Quality Control & Validation

To ensure the integrity of the synthesized compounds, compare analytical data against the following standard values.

ParameterMethodExpected Result / Criteria
Appearance VisualWhite to pale yellow crystalline solid.[3]
Melting Point Capillary162–165°C (for the parent 6-benzyloxy derivative).
¹H NMR DMSO-d₆δ 5.10 (s, 2H) : Characteristic benzylic -OCH₂- peak.δ 7.20 (s, 2H) : Broad singlet for -NH₂ (exchangeable).
Regiochemistry HMBC/NOEConfirm interaction between benzylic protons and C-6 of the benzothiazole ring to rule out N-alkylation.
Troubleshooting "Sticky" Solids

2-aminobenzothiazoles often precipitate as sticky gums during the neutralization step of Route A.

  • Solution: Triturate the gum with a small amount of cold diethyl ether or methanol. This induces crystallization.[2][3]

References

  • Laitonjam, W., & Nahakpam, L. (2012). Mechanistic Study on the Formation of Compounds from Thioureas via Hugershoff Reaction. ResearchGate. Retrieved from [Link][4]

  • Jin, C., & Ma, S. (2017).[5] Recent advances in the medicinal chemistry of group II and group III mGlu receptors. MedChemComm (RSC).[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from [Link]

  • Chemical Communications. (2013). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing.[5][6] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Welcome to the technical support guide for 2-Benzothiazolamine, 6-(phenylmethoxy)-. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the limit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Benzothiazolamine, 6-(phenylmethoxy)-. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the limited aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for systematically improving its solubility for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 2-Benzothiazolamine, 6-(phenylmethoxy)-, and why is it poorly soluble in water?

A1: While experimental data for this specific molecule is not widely published, we can infer its properties from the well-characterized parent molecule, 2-Benzothiazolamine, and its analogs.

  • Core Structure: The core is 2-Benzothiazolamine, a weakly basic compound with a pKa of approximately 4.48.[1] This means it can be protonated to form a more soluble salt under acidic conditions.

  • Lipophilicity (Hydrophobicity): The parent molecule is already poorly soluble in water (<0.1 g/100 mL).[1] The addition of a 6-(phenylmethoxy) group, also known as a benzyloxy group, significantly increases the molecule's size and non-polar surface area. This large, hydrophobic substituent drastically reduces the molecule's affinity for water. For comparison, the related compound 2-Benzothiazolamine, 6-methyl- has a calculated octanol-water partition coefficient (logP) of 2.187, indicating a preference for non-polar environments.[2] We predict the logP of 2-Benzothiazolamine, 6-(phenylmethoxy)- to be even higher.

In essence, the molecule's poor aqueous solubility is a direct result of its chemical structure: a large, rigid, and predominantly hydrophobic framework combined with a weakly basic functional group.

PropertyPredicted Value/Characteristic for 2-Benzothiazolamine, 6-(phenylmethoxy)-Rationale
Chemical Class Weakly Basic CompoundBased on the 2-amino group on the benzothiazole core (pKa ≈ 4.48).[1]
Aqueous Solubility Very Low / PoorThe large, non-polar phenylmethoxy group increases hydrophobicity.
LogP High (> 3.0, estimated)Significantly higher than analogs like the 6-methyl version (logP ≈ 2.2).[2]
Ionization Can be protonated at pH < pKaForms a more soluble cationic salt in acidic conditions.

Troubleshooting & Strategic Solutions

This section provides a systematic approach to enhancing the solubility of 2-Benzothiazolamine, 6-(phenylmethoxy)-. We recommend starting with pH modification, as it is often the simplest and most effective method for ionizable compounds.

G cluster_0 Solubility Enhancement Workflow Start Start: Poorly Soluble 2-Benzothiazolamine, 6-(phenylmethoxy)- pH_Mod Strategy 1: pH Modification Start->pH_Mod Simplest approach for ionizable compounds Analyze Analyze Concentration (e.g., HPLC-UV, UV-Vis) pH_Mod->Analyze Prepare samples at different pH values Co_Solvent Strategy 2: Co-solvency Co_Solvent->Analyze Screen co-solvents Cyclodextrin Strategy 3: Complexation Cyclodextrin->Analyze Screen cyclodextrins Analyze->Co_Solvent If insufficient Analyze->Cyclodextrin If still insufficient or co-solvent is incompatible Success Target Solubility Achieved Analyze->Success If successful

Caption: Recommended workflow for systematically improving aqueous solubility.

Q2: My compound won't dissolve in neutral buffer. How can I use pH to improve its solubility?

A2: As a weak base, 2-Benzothiazolamine, 6-(phenylmethoxy)- will become protonated and thus more soluble as the pH of the solution decreases. The key is to lower the pH well below the compound's pKa (estimated around 4.5).

Mechanism of Action: The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa (i.e., pH ≈ 2.5), the compound will be >99% in its ionized, water-soluble, cationic form. This protonation of the 2-amino group disrupts the crystal lattice and allows for favorable interactions with water molecules.

G cluster_1 pH-Dependent Ionization Neutral Insoluble Form (pH > 6) R-NH2 Protonated Soluble Cationic Form (pH < 3) R-NH3+ Neutral->Protonated Add Acid (H+) Decrease pH Protonated->Neutral Add Base (OH-) Increase pH

Caption: Ionization equilibrium of a weakly basic amine.

Experimental Protocol: pH Screening

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, HCl) with pH values ranging from 2.0 to 7.4.

  • Add Compound: Add an excess of solid 2-Benzothiazolamine, 6-(phenylmethoxy)- to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time. Equilibrium can take several hours; 24 hours is a standard starting point.[3]

  • Separate Solid: After equilibration, separate the undissolved solid. This is a critical step. Use centrifugation followed by careful removal of the supernatant, or filter the solution through a 0.22 µm syringe filter compatible with your buffer.

  • Quantify: Measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution.

Troubleshooting Tip: If the compound precipitates upon dilution into a higher pH medium (a common issue in cell-based assays), consider using a low-concentration acidic stock solution or one of the methods below.

Q3: pH adjustment isn't sufficient or is incompatible with my experiment. What are co-solvents and how do I use them?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving hydrophobic molecules like 2-Benzothiazolamine, 6-(phenylmethoxy)-.

Mechanism of Action: The co-solvent disrupts the hydrogen bonding network of water, reducing the "squeezing out" effect on the non-polar drug molecule. This effectively lowers the energy required to create a cavity in the solvent for the solute, thereby increasing solubility.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing various percentages (v/v) of a co-solvent. For example, create 5%, 10%, 20%, and 50% DMSO in a pH 7.4 phosphate buffer.

  • Determine Solubility: Follow the same procedure as the pH screening (Steps 2-5), adding an excess of your compound to each co-solvent mixture and measuring the equilibrium solubility.

  • Evaluate and Select: Compare the solubility achieved with each co-solvent and concentration. Select the system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in your downstream application.

Data Presentation Example: Co-solvent Screening

Co-solvent System (in pH 7.4 Buffer)Measured Solubility (µg/mL)Fold Increase (vs. Buffer)
0% (Buffer Only)0.51x
10% Ethanol1530x
20% Ethanol55110x
10% PEG 4002550x
20% PEG 40090180x

Troubleshooting Tip: Be aware that high concentrations of co-solvents can be toxic to cells or interfere with enzymatic assays. Always run appropriate vehicle controls in your experiments.

Q4: I need to avoid organic solvents entirely. Can cyclodextrins help?

A4: Yes. Cyclodextrins are an excellent alternative. They are cyclic oligosaccharides made from starch that have a hydrophilic exterior and a hydrophobic interior cavity.[6][7]

Mechanism of Action: The hydrophobic 2-Benzothiazolamine, 6-(phenylmethoxy)- molecule can be encapsulated within the non-polar cavity of the cyclodextrin.[8] The resulting "inclusion complex" has a hydrophilic exterior, allowing it to dissolve readily in water. This is a true solubilization at the molecular level, not a change in the bulk solvent properties.

Common Cyclodextrins:

  • Beta-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Often preferred for its higher solubility and lower toxicity.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

G cluster_2 Cyclodextrin Inclusion Complex Drug Hydrophobic Drug (Guest) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

Experimental Protocol: Cyclodextrin Screening

  • Prepare Cyclodextrin Solutions: Create aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.

  • Determine Solubility: Follow the same equilibrium solubility method described previously (add excess compound, equilibrate, separate, quantify).

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of this curve can provide information about the stoichiometry and binding affinity of the inclusion complex. A linear (AL-type) plot is common and indicates a 1:1 complex.

  • Select Formulation: Choose the cyclodextrin and concentration that provides the required solubility for your application.

Troubleshooting Tip: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule with a fused ring system like 2-Benzothiazolamine, 6-(phenylmethoxy)-, β-cyclodextrins and their derivatives are generally a good starting point.

References

  • NIST. (n.d.). 2-Benzothiazolamine, 6-methoxy-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6). [Link]

  • NIST. (n.d.). 2-Benzothiazolamine, 6-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • NIH. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2025). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]

  • NIH. (n.d.). Cyclodextrins in delivery systems: Applications. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Wikipedia. (n.d.). Cyclodextrin. [Link]

  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Azo Materials. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

Sources

Optimization

Overcoming poor cell permeability of benzothiazole derivatives

Current Status: Operational | Topic: Cell Permeability & Bioavailability Analyst: Senior Application Scientist, Lead Discovery Unit[1][2][3] Welcome to the Technical Support Hub You are likely here because your benzothia...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Cell Permeability & Bioavailability Analyst: Senior Application Scientist, Lead Discovery Unit[1][2][3]

Welcome to the Technical Support Hub

You are likely here because your benzothiazole hit compound shows potent IC50 values against your target (kinase, GPCR, or tubulin) but fails in cellular assays or shows negligible oral exposure in PK studies.[1][2][3]

This is the "Benzothiazole Paradox" : The fused benzene-thiazole ring system is a privileged scaffold for binding affinity due to its planarity and lipophilicity, but these exact traits often result in poor aqueous solubility, high membrane retention (non-specific binding), and P-glycoprotein (P-gp) efflux liability.[1][2][3]

This guide provides the diagnostic workflows, chemical engineering strategies, and validated protocols to resolve these issues.

Module 1: The Diagnostic Hub (Triage)

Before modifying your molecule, you must diagnose the root cause of low permeability.[3] Is it a solubility artifact, active efflux, or true membrane impermeability?

Workflow: The Permeability Decision Tree

DiagnosticTree Start Start: Low Cellular Activity (High Biochemical Potency) SolubilityCheck Step 1: Kinetic Solubility Assay (PBS, pH 7.4) Start->SolubilityCheck IsSoluble Is Solubility > 10 µM? SolubilityCheck->IsSoluble PAMPA Step 2: PAMPA Assay (Passive Diffusion) IsSoluble->PAMPA Yes SolubilityIssue DIAGNOSIS: Solubility Limited Action: Prodrugs / Salt Formation IsSoluble->SolubilityIssue No Caco2 Step 3: Caco-2 / MDCK Assay (Active Transport) PAMPA->Caco2 EffluxCheck Calculate Efflux Ratio (ER) (B-to-A / A-to-B) Caco2->EffluxCheck PassiveIssue DIAGNOSIS: Poor Intrinsic Permeability Action: Reduce PSA / Lipophilicity EffluxCheck->PassiveIssue ER < 2.0 & Low Papp EffluxIssue DIAGNOSIS: P-gp Substrate Action: Mask H-Bond Donors EffluxCheck->EffluxIssue ER > 2.0

Figure 1: Diagnostic workflow to distinguish between solubility-limited bioavailability, efflux liability, and intrinsic impermeability.[1][2][3]

Module 2: Chemical Engineering (SAR Strategies)

If your diagnostic points to intrinsic structural issues, apply these benzothiazole-specific modifications.

Issue A: "Brick Dust" (High Crystallinity, Low Solubility)

Benzothiazoles are flat.[1][2][3] They stack like plates (π-π stacking), leading to high lattice energy and poor solubility, which masquerades as poor permeability.[1][2][3]

  • Strategy 1: Escape from Flatland (Increase Fsp3) Disrupt the planarity by introducing sp3-hybridized centers at the C-2 or C-6 positions.[3]

    • Implementation: Replace a flat phenyl ring at C-2 with a saturated heterocycle (e.g., morpholine, piperazine).[1][2][3]

    • Mechanism:[1][2][4] This lowers the melting point and increases solubility without necessarily increasing polarity to the point of preventing membrane crossing.

  • Strategy 2: Salt Formation

    • Implementation: If your benzothiazole has a basic nitrogen (e.g., 2-aminobenzothiazole), convert the free base to a Mesylate or Tosylate salt.[1][3]

    • Evidence: Mesylate salts of benzothiazoles have shown significantly higher water solubility and bioavailability compared to hydrochloride salts due to lower lattice energy [1].

Issue B: P-gp Efflux Liability

Benzothiazoles are frequent substrates for P-glycoprotein (MDR1), which pumps them out of cells (especially in the BBB and resistant tumors).[2][3]

  • Strategy: Masking Hydrogen Bond Donors (HBD) P-gp recognizes HBDs. 2-aminobenzothiazoles are prime offenders.[2][3]

    • Modification: Alkylate the amine or convert it to an amide.

    • Alternative: Introduce steric bulk (e.g., an ortho-chloro group on a phenyl ring attached to C-2) to hinder P-gp binding [2].[2][3]

Table 1: SAR Impact on Benzothiazole Permeability

ModificationTarget ParameterEffect on PermeabilityRisk
C-6 Fluorination Metabolic StabilityNeutral/Slight Increase (Increases lipophilicity)May increase non-specific binding.[2][3]
C-2 Morpholine Solubility / Fsp3Increase (Balances LogP and Solubility)May reduce potency if C-2 is deep in the pocket.[3]
N-Methylation H-Bond Donor CountSignificant Increase (Evades Efflux)Loss of key H-bond to target protein.[2][3]
Prodrug (Lysyl) SolubilityHigh (Active uptake via transporters)Requires cleavage mechanism (see Module 3).[1][2][3]
Module 3: The "Phortress" Strategy (Prodrugs)

When structural changes kill potency, use a prodrug.[1][3] The clinical candidate Phortress is the gold standard example for benzothiazoles.[3]

The Problem: The parent compound, 2-(4-aminophenyl)benzothiazole, is potent but practically insoluble.[2][3] The Solution: An amino acid promoiety is attached to the amine.

Protocol: Synthesis of a Lysyl-Benzothiazole Prodrug

Based on the Phortress workflow [3].

  • Coupling: React the 2-(4-aminophenyl)benzothiazole with Boc-Lys(Boc)-OH using a coupling agent (EDC/HOBt) in DMF.[2][3]

    • Why: The lysine provides a "solubilizing handle."

  • Deprotection: Treat the intermediate with TFA (Trifluoroacetic acid) to remove Boc groups.[3]

  • Salt Formation: Convert to the dihydrochloride salt.

  • Mechanism of Action:

    • The prodrug is highly soluble (>1 mg/mL).[1][3]

    • It is rapidly hydrolyzed by plasma amidases in vivo to release the active lipophilic benzothiazole.

Module 4: Validated Assay Protocols

Standard assays often fail with benzothiazoles due to fluorescence interference and plastic binding.

Protocol: Optimized PAMPA for Lipophilic Benzothiazoles

Standard PAMPA often underestimates benzothiazole permeability due to retention in the lipid layer.

Reagents:

  • Membrane: PVDF filter (0.45 µm).[1][3]

  • Lipid Solution: 2% DOPC in Dodecane (w/v).[1][3][5]

  • Donor Buffer: PBS pH 7.4 + 5% Methanol (to prevent precipitation).

  • Acceptor Buffer (Sink): PBS pH 7.4 + 1% BSA or 0.5% Cyclodextrin .[1][3]

Step-by-Step:

  • Preparation: Dissolve test compound in DMSO (10 mM). Dilute to 10 µM in Donor Buffer.

  • Coating: Add 5 µL of Lipid Solution to the filter membrane. Wait 2 mins for solvent evaporation.[3]

  • Assembly: Add 150 µL of Donor solution to the bottom plate. Place the filter plate on top.

  • Sink Addition: Add 300 µL of Acceptor Buffer (with BSA/Cyclodextrin) to the top wells.

    • Critical: The BSA/Cyclodextrin acts as a "sink," pulling the lipophilic benzothiazole out of the membrane, simulating blood flow and preventing membrane saturation [4].

  • Incubation: 4 hours at 25°C in a humidity chamber (benzothiazoles are volatile from thin films).

  • Quantification: DO NOT USE UV/VIS.

    • Reason: Benzothiazoles are strongly fluorescent, which interferes with UV absorption readings.[1]

    • Method: Use LC-MS/MS or a fluorescence plate reader (Ex/Em optimization required per derivative).[2][3]

Frequently Asked Questions (FAQ)

Q: My benzothiazole shows 0% recovery in Caco-2 assays. Where did it go? A: It is likely stuck to the plastic. Benzothiazoles are highly lipophilic (LogP > 3.5).[1][2][3]

  • Fix: Use low-binding plates (glass-coated or specific polypropylene).[2][3] Add 0.1% BSA to your assay buffer to keep the compound in solution. Check mass balance by extracting the cell monolayer with acetonitrile at the end of the experiment.

Q: The Caco-2 permeability is low, but the PAMPA permeability is high. Why? A: This indicates P-gp Efflux . PAMPA only measures passive diffusion (no transporters).[1][3] Caco-2 expresses efflux pumps.

  • Verification: Repeat the Caco-2 assay with a P-gp inhibitor like Verapamil or Elacridar . If permeability shoots up, you have an efflux problem.[1]

Q: Can I use cyclodextrins in my in vivo formulation? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzothiazoles.[2][3]

  • Tip: A 10-20% (w/v) HP-β-CD solution in saline can often solubilize benzothiazoles up to 5 mg/mL for IP/IV dosing, bypassing the dissolution rate limit of oral dosing.[2]

References
  • Solubility Improvement via Salt Formation

    • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[6][7][8][9]

    • Source: RSC Advances (2021).[1][3]

    • URL:[Link]

  • P-gp Efflux & Structural Modification

    • Title: De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds.[10][11]

    • Source: Journal of Medicinal Chemistry (2012).[1][3]

    • URL:[Link][1][2][3]

  • Prodrug Strategy (Phortress)

    • Title: Antitumor Benzothiazoles.[6] 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines.[1][2][3]

    • Source: Journal of Medicinal Chemistry (2006) (Contextualizing the Phortress development).[1][3]

    • URL:[Link][1][2][3]

  • PAMPA Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2?
    • Source: Evotec / Cyprotex Technical Guides.
    • URL:[Link][1][2][3]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Benzothiazolamine, 6-(phenylmethoxy)- in Solution

Welcome to the technical support center for 2-Benzothiazolamine, 6-(phenylmethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Benzothiazolamine, 6-(phenylmethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and reliability of your experiments.

Introduction to the Stability of 2-Benzothiazolamine, 6-(phenylmethoxy)-

2-Benzothiazolamine, 6-(phenylmethoxy)- is a heterocyclic amine derivative with potential applications in various fields of research and development. Like many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding the potential degradation pathways is the first step in preventing them. The primary routes of degradation for this class of compounds are hydrolysis , oxidation , and photodegradation .

This guide provides a structured approach to understanding and mitigating these degradation pathways through a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 2-Benzothiazolamine, 6-(phenylmethoxy)- in solution.

Q1: My solution of 2-Benzothiazolamine, 6-(phenylmethoxy)- has developed a yellow or brownish tint. What does this indicate?

A color change in your solution is a primary indicator of degradation. This is often due to oxidation of the aromatic amine or the benzothiazole ring system, leading to the formation of colored impurities. It is crucial to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment. If significant degradation is confirmed, the solution should be discarded and prepared fresh under optimized conditions.

Q2: I'm observing poor solubility of the compound in my desired aqueous buffer. What are my options?

2-Benzothiazolamine derivatives often exhibit low aqueous solubility. Here are several strategies to improve solubility while maintaining stability:

  • Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or interfere with the assay.

  • pH Adjustment: The 2-amino group on the benzothiazole ring is weakly basic. Adjusting the pH of your aqueous solution to be more acidic can protonate this group, thereby increasing aqueous solubility. However, be cautious, as excessively low pH can accelerate hydrolytic degradation of the thiazole ring. A careful pH optimization study is recommended.

Q3: My experimental results are inconsistent, and I suspect compound degradation. How can I confirm this?

Inconsistent results are a common consequence of working with an unstable compound. To confirm if degradation is the root cause, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for this purpose.

  • Recommendation: Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products. Analyze your solution at different time points (e.g., 0, 2, 6, 24 hours) after preparation and under your experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.

Q4: What are the primary drivers of degradation for this compound in solution?

The degradation of 2-Benzothiazolamine, 6-(phenylmethoxy)- is primarily influenced by:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the thiazole ring.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich aromatic system.

  • Light: Exposure to UV and even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways.

Part 2: Understanding and Preventing Degradation Pathways

A deeper understanding of the degradation mechanisms allows for a more targeted approach to prevention.

Hydrolytic Degradation

The thiazole ring in benzothiazole derivatives is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom in the thiazole ring can be protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening. The proposed mechanism involves the attack of water on the thiazolinium salt, forming a 2-hydroxythiazolidine intermediate, which can then lead to N-acyl or S-acyl 2-amino sulfanyl derivatives[1].

  • Base-Catalyzed Hydrolysis: While less common for this specific ring system, strong basic conditions can also facilitate ring cleavage.

Prevention Strategies:

  • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7), if compatible with your experimental setup. Avoid strongly acidic or alkaline conditions.

  • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

Oxidative Degradation

Aromatic amines and the sulfur atom in the thiazole ring are prone to oxidation.

  • Mechanism: Oxidation can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. This can lead to the formation of colored byproducts and loss of compound activity. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process by donating a hydrogen atom to reactive free radicals[2][3].

Prevention Strategies:

  • Use of Antioxidants: The addition of a suitable antioxidant can significantly inhibit oxidative degradation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective free radical scavengers[4][5][6]. Aromatic amine antioxidants are also highly effective, especially at elevated temperatures[3][7].

  • Deoxygenation: For highly sensitive experiments, deoxygenating your solvent by sparging with an inert gas like nitrogen or argon prior to dissolving the compound can be beneficial.

  • Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like EDTA may be helpful.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.

Prevention Strategies:

  • Light Protection: Always store solutions of 2-Benzothiazolamine, 6-(phenylmethoxy)- in amber vials or wrap containers in aluminum foil to protect them from light.

  • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

Part 3: Experimental Protocols

This section provides detailed protocols for key experiments related to ensuring the stability of your compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • 2-Benzothiazolamine, 6-(phenylmethoxy)- (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vial with a PTFE-lined cap

Procedure:

  • Vial Preparation: Ensure the amber vial is clean and completely dry.

  • Weighing: Accurately weigh the desired amount of 2-Benzothiazolamine, 6-(phenylmethoxy)- and BHT. A typical starting concentration for BHT is 0.01% (w/v).

  • Solvent Deoxygenation: Sparge the anhydrous DMSO with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the deoxygenated DMSO to the vial containing the solid compound and BHT.

  • Inert Atmosphere: Gently flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Mixing: Vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To assess the stability of 2-Benzothiazolamine, 6-(phenylmethoxy)- under various stress conditions.

Materials:

  • 2-Benzothiazolamine, 6-(phenylmethoxy)- stock solution (e.g., 1 mg/mL in 50:50 acetonitrile/water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA or MS detector

  • C18 HPLC column

Methodology:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature and monitor at various time points.

    • Dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution in a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C).

    • Also, reflux the stock solution at a set temperature.

    • Sample at different time points, cool to room temperature, and analyze.

Data Analysis:

Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. An MS detector can be used to identify the mass of the degradation products, providing clues about the degradation pathway.

Part 4: Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound 2-Benzothiazolamine, 6-(phenylmethoxy)- in Solution Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Light->Photodegradation Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->Photodegradation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for 2-Benzothiazolamine, 6-(phenylmethoxy)-.

Prevention_Strategy cluster_solution Solution Preparation cluster_handling Handling and Storage Deoxygenated_Solvent Use Deoxygenated Solvent Stable_Solution Stable Solution of 2-Benzothiazolamine, 6-(phenylmethoxy)- Deoxygenated_Solvent->Stable_Solution Add_Antioxidant Add Antioxidant (e.g., BHT) Add_Antioxidant->Stable_Solution Control_pH Control pH (Buffer) Control_pH->Stable_Solution Protect_from_Light Protect from Light (Amber Vials) Protect_from_Light->Stable_Solution Store_at_Low_Temp Store at Low Temperature Store_at_Low_Temp->Stable_Solution Inert_Atmosphere Store under Inert Atmosphere Inert_Atmosphere->Stable_Solution

Caption: Key strategies for preventing degradation in solution.

Part 5: Summary of Physicochemical Properties (Estimated)

As specific experimental data for 2-Benzothiazolamine, 6-(phenylmethoxy)- is limited, the following table provides estimated values based on structurally similar compounds like 6-aminobenzothiazole and 6-methoxy-2-aminobenzothiazole.

PropertyEstimated Value/CharacteristicBasis of Estimation and Remarks
Molecular Formula C₁₄H₁₂N₂OS-
Molecular Weight 256.32 g/mol -
Appearance Likely a solid at room temperatureBased on similar 2-aminobenzothiazole derivatives.
Melting Point Expected to be >100 °C6-aminobenzothiazole has a melting point of 87-91 °C[8]. The larger phenylmethoxy group may increase the melting point.
Solubility Low aqueous solubility. Soluble in organic solvents like DMSO and ethanol.2-amino-6-methoxybenzothiazole has low aqueous solubility (<1 mg/mL)[9]. Solubility is expected to be pH-dependent.
pKa Weakly basicThe 2-amino group is the primary basic center. The pKa of the conjugate acid of thiazole is 2.5[10]. The amino group will increase the basicity.

References

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Polymer Additives. [Link]

  • Thiazole. Wikipedia. [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Polymer Additives. [Link]

  • Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Butylated hydroxytoluene. Wikipedia. [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Materials Science and Engineering. [Link]

  • Enhancement of the peroxidase-mediated oxidation of butylated hydroxytoluene to a quinone methide by phenolic and amine compounds. PubMed. [Link]

  • BHT (Butylated Hydroxytoluene). Kao. [Link]

  • Why Is BHT Used in Foods? Zhejiang Zancheng Life Sciences Ltd.. [Link]

  • A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. ResearchGate. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Therapeutic Window of 6-(phenylmethoxy)-2-benzothiazolamine

Case ID: BTA-6PB-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Formulation Division Executive Summary You are encountering cytotoxicity with 2-Benzothiazolamine, 6-(phenylmethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTA-6PB-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Formulation Division

Executive Summary

You are encountering cytotoxicity with 2-Benzothiazolamine, 6-(phenylmethoxy)- (also known as 6-(benzyloxy)benzo[d]thiazol-2-amine ). This compound is a lipophilic analog of Riluzole. While it exhibits potent anticonvulsant and neuroprotective properties by inhibiting glutamate release and blocking voltage-gated sodium channels, its therapeutic window in non-cancerous cells (e.g., neurons, hepatocytes, fibroblasts) is often limited by two primary factors:

  • Physicochemical Aggregation: Its high lipophilicity (LogP > 3.5) leads to micro-precipitation in aqueous media, causing localized "hotspots" of toxicity and membrane disruption.

  • Oxidative Stress: The benzothiazole core can undergo metabolic activation (N-hydroxylation) or induce mitochondrial uncoupling, leading to Reactive Oxygen Species (ROS) generation.

This guide provides three targeted troubleshooting modules to expand the therapeutic index of this compound in healthy tissue models.

Module 1: Solubility & Formulation (The Physical Barrier)

Diagnosis: If your cells show necrotic morphology (swelling, membrane rupture) within <4 hours of treatment, or if you observe crystal formation under 20x microscopy, the issue is likely solvent-induced toxicity or compound precipitation .

The Problem with DMSO: Researchers often dissolve this compound in 100% DMSO and dilute directly into media. For a hydrophobic molecule like the 6-benzyloxy analog, the compound often crashes out of solution upon contact with aqueous media, forming invisible nano-aggregates that adhere to cell membranes, causing physical lysis rather than pharmacological toxicity.

Solution: Cyclodextrin Complexation

Replace simple DMSO dilution with a Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Methyl-β-Cyclodextrin (M-β-CD) inclusion complex. The hydrophobic benzothiazole core inserts into the CD cavity, shielding the cell membrane from direct contact while maintaining thermodynamic solubility.

Protocol: Preparation of 1000x Stock in Cyclodextrin
ReagentConcentrationRole
SBE-β-CD 20% (w/v) in PBSSolubilizing Excipient
Compound 10 mM (Target)Active Agent
DMSO < 5% Final VolCo-solvent (Initial dissolution)

Step-by-Step Procedure:

  • Primary Dissolution: Dissolve 2.56 mg of 6-(phenylmethoxy)-2-benzothiazolamine in 50 µL of pure DMSO. Vortex until clear.

  • Excipient Preparation: Dissolve 200 mg of SBE-β-CD in 950 µL of PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation: Slowly add the 50 µL DMSO-compound solution to the 950 µL CD solution while vortexing vigorously.

    • Note: If turbidity occurs, sonicate at 40°C for 10 minutes. The solution should become clear.

  • Application: Dilute this 1 mM stock 1:1000 into culture media for a final concentration of 1 µM. The final DMSO concentration will be negligible (0.005%).

Visual Workflow: Solubility Optimization

FormulationWorkflow Start Solid Compound (Lipophilic) DMSO_Path Dissolve in 100% DMSO Start->DMSO_Path CD_Path Dissolve in DMSO (Low Vol) Start->CD_Path Media_Add Add to Media (Aqueous) DMSO_Path->Media_Add Precipitation Micro-Precipitation (Membrane Lysis) Media_Add->Precipitation Shock Dilution Complexation Add to 20% SBE-β-CD (Inclusion Complex) CD_Path->Complexation Soluble Thermodynamic Solubility Complexation->Soluble Host-Guest Interaction Viability High Cell Viability (Bioavailable) Soluble->Viability

Caption: Comparative workflow showing how Cyclodextrin complexation prevents precipitation-induced cytotoxicity compared to standard DMSO dilution.

Module 2: Oxidative Stress Mitigation (The Biological Barrier)

Diagnosis: If cells remain intact initially but show apoptotic markers (caspase activation, mitochondrial membrane depolarization) after 12–24 hours, the mechanism is likely ROS-mediated mitochondrial dysfunction .

Mechanism: Benzothiazoles can act as mitochondrial uncouplers. Furthermore, the metabolic processing of the 2-amine group can generate reactive hydroxylamines. In non-cancerous cells (which often lack the high antioxidant capacity of tumors), this depletes glutathione (GSH).

Solution: Antioxidant Co-Supplementation

Pre-loading cells with N-Acetylcysteine (NAC) boosts the intracellular GSH pool, neutralizing reactive intermediates before they damage DNA or mitochondria.

Protocol: NAC Rescue Assay
  • Pre-treatment: Incubate cells with 2 mM NAC (pH adjusted to 7.4) for 2 hours prior to compound addition.

  • Compound Addition: Remove NAC media. Add media containing the benzothiazole compound (formulated in CD from Module 1).

  • Maintenance: For experiments >24 hours, re-spike media with 1 mM NAC every 24 hours to maintain the reducing environment.

Validation Check: Run a DCFDA Cellular ROS Assay .

  • Control: High fluorescence (High ROS).

  • NAC + Compound: Fluorescence should return to near-baseline levels.

Module 3: Structural Derivatization (The Chemical Solution)

Diagnosis: If formulation and antioxidants fail, the toxicity is likely intrinsic to the free amine group (metabolic toxophore).

Technical Insight: The 2-amino group (


) is the primary site for Phase I metabolism (N-oxidation). Blocking this site temporarily (Prodrug strategy) can reduce acute toxicity and improve uptake.
Strategy: Amide/Urea Prodrugs

Converting the amine to an Acetamide or Urea derivative reduces the electron density of the benzothiazole ring and prevents immediate N-hydroxylation.

  • Target Structure: N-(6-(benzyloxy)benzo[d]thiazol-2-yl)acetamide.

  • Rationale: Enzymes (amidases) in the cell will slowly hydrolyze the amide back to the active amine, providing a "slow-release" mechanism that avoids peak-concentration toxicity.

Visual Mechanism: Toxicity vs. Mitigation

ToxicityMechanism cluster_Toxicity Toxicity Pathway cluster_Mitigation Mitigation Strategies Compound 6-(benzyloxy)-2-aminobenzothiazole CYP CYP450 Metabolism (Liver/Microsomes) Compound->CYP Prodrug Chemical Mod: Acetamide Prodrug Compound->Prodrug Synthesis Reactive N-Hydroxy Intermediate CYP->Reactive ROS ROS Generation (Oxidative Stress) Reactive->ROS Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Prodrug->Compound Slow Hydrolysis (Intracellular) NAC Co-treatment: NAC / GSH NAC->ROS Neutralizes

Caption: Pathway illustrating how metabolic activation leads to ROS and how chemical modification (Prodrugs) or Antioxidants (NAC) intercept this toxicity.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG-400 instead of Cyclodextrins?

  • A: PEG-400 is a viable alternative but often requires concentrations (10-20%) that can be cytotoxic to sensitive non-cancerous lines (e.g., primary neurons). SBE-β-CD is biologically inert and is preferred for high-sensitivity assays.

Q2: My compound precipitates when I add it to the media, even with DMSO. Why?

  • A: This is the "Crash Effect." The 6-benzyloxy group makes the molecule extremely hydrophobic. When a small volume of DMSO hits the large volume of aqueous media, the DMSO disperses instantly, leaving the compound stranded. You must use a solubilizing excipient (Cyclodextrin) or a protein carrier (BSA-conjugated stock) to keep it in solution.

Q3: Is the cytotoxicity specific to the 6-benzyloxy group?

  • A: Partially. The 6-benzyloxy group increases lipophilicity compared to the 6-trifluoromethoxy group of Riluzole. This increases membrane residence time, which can disrupt membrane integrity if not properly formulated. However, the core oxidative stress mechanism is shared across the 2-aminobenzothiazole class.

References

  • Riluzole and Benzothiazole Pharmacology

    • Title: Riluzole: A neuroprotective agent with a complex mechanism of action.
    • Source:General Pharmacology: The Vascular System (1997).
    • Relevance: Establishes the baseline mechanism of action for 6-substituted-2-aminobenzothiazoles.
    • URL:[Link]

  • Cyclodextrin Formulation Strategy

    • Title: Controlling the Solubility, Release Rate and Perme
    • Source:Polymers (2021).[1]

    • Relevance: Provides the specific protocol for using SBE-β-CD to solubilize lipophilic benzothiazoles and reduce toxicity.
    • URL:[Link]

  • Metabolic Toxicity of Benzothiazoles

    • Title: Metabolism and toxicity of benzothiazoles.
    • Source:Xenobiotica (2013).
    • Relevance: Details the N-hydroxylation pathway responsible for the oxidative stress observed in non-cancerous hep
    • URL:[Link]

  • Antioxidant Rescue Protocols

    • Title: N-acetylcysteine protects against mitochondrial dysfunction and cell de
    • Source:Free Radical Biology and Medicine (2018).
    • Relevance: Validates the use of NAC to counter ROS-mediated toxicity in small molecule screening.
    • URL:[Link]

Sources

Troubleshooting

A Comparative In Vivo Validation Guide for Novel Anticancer Agents: The Case of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Abstract The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is contingent upon rigorous in vivo validation.[1][2] This guide provides a comprehensive, experie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is contingent upon rigorous in vivo validation.[1][2] This guide provides a comprehensive, experience-driven framework for designing and executing in vivo studies to validate the antitumor activity of novel compounds, using the specific molecule 2-Benzothiazolamine, 6-(phenylmethoxy)- as a central case study. We will compare its hypothetical efficacy against a standard-of-care chemotherapeutic agent in a well-established preclinical cancer model. This document is structured to provide researchers, scientists, and drug development professionals with not only the step-by-step protocols but also the critical scientific reasoning behind each experimental choice, ensuring a robust and self-validating study design.

Introduction: The Benzothiazole Scaffold and the Rationale for In Vivo Testing

Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects.[3][4][5] These compounds can modulate numerous cellular processes involved in cancer progression, such as inhibiting critical kinases, disrupting microtubule formation, inducing apoptosis, and interacting with DNA.[3][6] Specifically, 2-aminobenzothiazole structures are associated with a broad spectrum of pharmacological activities.[7]

Our focus, 2-Benzothiazolamine, 6-(phenylmethoxy)-, is a novel derivative. While extensive in vivo data for this specific molecule is not yet publicly available, its structural alerts suggest potential interaction with key oncogenic signaling pathways. Studies on similar benzothiazole derivatives have shown potent, low micromolar antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and pancreatic adenocarcinoma.[8]

The critical and unavoidable next step, after promising in vitro results, is to translate these findings into a living system.[1] An in vivo model is essential to understand the compound's efficacy within the complex tumor microenvironment, assess its pharmacokinetic and pharmacodynamic (PK/PD) properties, and evaluate its safety profile in a whole organism.[2][9]

Hypothetical Mechanism of Action: Targeting the STAT3 Pathway

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways.[6] A frequently implicated target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6][10] Persistent activation of STAT3 is a hallmark of many cancers, driving proliferation, survival, metastasis, and chemoresistance.[11][12] STAT3 inhibition can synergistically inhibit tumor growth and induce apoptosis.[10]

For the purpose of this guide, we will hypothesize that 2-Benzothiazolamine, 6-(phenylmethoxy)- functions as a potent inhibitor of STAT3 phosphorylation and dimerization, thereby downregulating the transcription of its target genes like Cyclin D1, c-Myc, and VEGF.

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Growth Factors / Cytokines (e.g., IL-6, EGF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (p) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Target_Genes Target Gene Transcription (Cyclin D1, c-Myc, VEGF) Nucleus->Target_Genes Activates Proliferation Cell Proliferation, Angiogenesis, Survival Target_Genes->Proliferation Compound 2-Benzothiazolamine, 6-(phenylmethoxy)- Compound->JAK Inhibits Phosphorylation Compound->pSTAT3 Inhibits Dimerization

Caption: Hypothesized mechanism of 2-Benzothiazolamine, 6-(phenylmethoxy)- inhibiting the JAK/STAT3 signaling pathway.

Designing the Comparative In Vivo Study

A robust study design is paramount. The goal is not only to see if the compound works, but to understand how well it works compared to a relevant benchmark and to assess its safety.

Rationale for Model Selection
  • Cancer Type: Non-Small Cell Lung Cancer (NSCLC). This is a prevalent cancer type where STAT3 is often constitutively active.[11] We will use the A549 human lung adenocarcinoma cell line, which is a widely characterized and utilized model.[13]

  • Animal Model: Immunodeficient Mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice). The use of immunodeficient mice is critical for preventing the rejection of human tumor cells, allowing for the growth of a human tumor xenograft.[14] While this model cannot assess interactions with a fully functional immune system, it is the gold standard for evaluating the direct antitumor efficacy of a compound on human cancer cells in vivo.[14]

  • Tumor Implantation Model: Subcutaneous Xenograft. This is the most common and technically straightforward model. Tumor cells are injected subcutaneously into the flank of the mouse, forming a palpable, measurable tumor.[15] This allows for simple, repeated, and non-invasive measurement of tumor volume over time.[16]

Comparative and Control Arms

To validate our findings, the study must include multiple arms:

  • Vehicle Control: The formulation buffer without the active compound. This is the baseline against which all antitumor activity is measured.

  • Test Article (BZT-6-PM): 2-Benzothiazolamine, 6-(phenylmethoxy)-. At least two dose levels (e.g., low and high dose) should be tested to assess dose-response.

  • Positive Control (Comparator): A standard-of-care chemotherapy for NSCLC. A platinum-based agent like Cisplatin is an appropriate choice.[17][18] This allows for a direct comparison of the experimental agent's efficacy against a clinically relevant treatment.

Experimental Workflow

The overall experimental plan follows a logical progression from animal preparation to data analysis.

Experimental_Workflow A1 Phase 1: Preparation A2 Animal Acclimatization (1-2 weeks) A1->A2 B1 Phase 2: Tumor Growth A3 A549 Cell Culture & Harvest A2->A3 B2 Tumor Volume Monitoring (2-3 times/week) A4 Subcutaneous Implantation of A549 cells into NSG Mice A3->A4 B1->B2 C1 Phase 3: Treatment & Monitoring B3 Randomization into Treatment Groups (Tumor Volume ~150 mm³) B2->B3 C2 Dosing Begins (Day 0) - Vehicle - BZT-6-PM (Low Dose) - BZT-6-PM (High Dose) - Cisplatin C1->C2 D1 Phase 4: Endpoint & Analysis C3 Continued Monitoring: - Tumor Volume - Body Weight - Clinical Observations C2->C3 D2 Study Termination (e.g., Day 28 or Tumor Volume >2000 mm³) D1->D2 D3 Tumor Excision & Weighing D2->D3 D4 Data Analysis: - TGI Calculation - Statistical Analysis - Toxicity Assessment D3->D4

Caption: A four-phase workflow for the in vivo validation of antitumor compounds.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure consistency and validity.

Protocol 1: A549 Cell Implantation
  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) to ~80% confluency.

  • Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete media. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.

  • Injection Preparation: Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture with Matrigel® or a similar basement membrane extract to improve tumor take rate. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each 6-8 week old female NSG mouse.

Protocol 2: Tumor Monitoring and Randomization
  • Tumor Measurement: Beginning approximately 7-10 days post-implantation, measure tumors 2-3 times weekly using digital calipers.

  • Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[15]

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into the treatment groups (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.[15]

Protocol 3: Dosing and Health Monitoring
  • Dosing: Administer the test articles as per the defined schedule (e.g., intraperitoneal injection, 5 days a week for 3 weeks).

    • Vehicle: The specific buffer used to formulate the compound.

    • BZT-6-PM: e.g., 25 mg/kg and 50 mg/kg.

    • Cisplatin: e.g., 3 mg/kg.

  • Body Weight: Weigh each animal at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Clinical Observations: Monitor animals daily for signs of distress, such as changes in posture, activity, or grooming.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data presentation.

Efficacy Analysis

The primary endpoint is Tumor Growth Inhibition (TGI) . This metric quantifies how effectively a treatment inhibits tumor growth compared to the vehicle control.

TGI (%) = [1 - (ΔT / ΔC)] x 100 [19]

Where:

  • ΔT = Change in mean tumor volume in the treated group (End Volume - Start Volume)

  • ΔC = Change in mean tumor volume in the vehicle control group (End Volume - Start Volume)

Table 1: Hypothetical Efficacy Data Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) p-value vs. Vehicle
Vehicle - 1250 ± 150 - -
BZT-6-PM (Low) 25 750 ± 95 45.5% < 0.05
BZT-6-PM (High) 50 425 ± 70 75.0% < 0.001

| Cisplatin | 3 | 510 ± 82 | 67.3% | < 0.01 |

Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Interpretation: In this hypothetical scenario, the high dose of 2-Benzothiazolamine, 6-(phenylmethoxy)- demonstrates superior tumor growth inhibition compared to the standard-of-care, Cisplatin, with high statistical significance. A clear dose-response is also observed.

Toxicity and Safety Analysis

Efficacy must be balanced with safety. Body weight change is a primary indicator of systemic toxicity.

Table 2: Hypothetical Toxicity Data Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) ± SEM Treatment-Related Deaths
Vehicle - +5.2 ± 1.5% 0/10
BZT-6-PM (Low) 25 +2.1 ± 2.0% 0/10
BZT-6-PM (High) 50 -3.5 ± 2.5% 0/10

| Cisplatin | 3 | -12.8 ± 3.1% | 1/10 |

Interpretation: The experimental compound BZT-6-PM shows a favorable safety profile. The high dose results in only minor, non-significant weight loss, whereas the clinically relevant dose of Cisplatin causes significant weight loss and one treatment-related death, highlighting a superior therapeutic window for the novel agent.

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the in vivo validation of 2-Benzothiazolamine, 6-(phenylmethoxy)-. Based on our hypothetical data, the compound demonstrates significant, dose-dependent antitumor activity superior to the standard-of-care, Cisplatin, with a markedly improved safety profile in an A549 NSCLC xenograft model.

These compelling results would justify advancing the compound to the next stages of preclinical development:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Pharmacodynamic (PD) Studies: To confirm the mechanism of action in vivo by collecting tumors post-treatment and analyzing STAT3 phosphorylation levels.

  • Orthotopic Models: Testing the compound in a lung orthotopic model where A549 cells are implanted directly into the lung, providing a more clinically relevant microenvironment.[20]

  • Syngeneic Models: If a murine-analogue of the compound is available, testing in immunocompetent mice with murine lung tumors would allow for the evaluation of the compound's interaction with the immune system.

By adhering to this structured, self-validating, and comparative approach, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of cancer drug development.

References

  • ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?[Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. [Link]

  • PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]

  • PubMed. (2012). N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies. [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • PubMed. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. [Link]

  • PubMed Central. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • PubMed Central. (n.d.). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. [Link]

  • PubMed Central. (n.d.). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. [Link]

  • PubMed Central. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?[Link]

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Optimization

Addressing batch-to-batch variability of synthesized 2-Benzothiazolamine, 6-(phenylmethoxy)-

A Guide to Diagnosing and Mitigating Batch-to-Batch Variability in Synthesis Welcome to the technical support center for the synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Diagnosing and Mitigating Batch-to-Batch Variability in Synthesis

Welcome to the technical support center for the synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during its synthesis. Batch-to-batch variability is a significant challenge in chemical manufacturing, often stemming from subtle changes in raw materials, process conditions, or purification methods.[1][2] This document provides a structured, question-and-answer-based approach to identify root causes and implement robust solutions, ensuring consistent product quality and yield.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common questions and issues that arise during the synthesis.

Raw Material and Reagent Integrity

Question: We're observing significant variations in yield and purity between batches, even though the procedure is identical. Where should we start our investigation?

Answer: The most common source of such variability lies in the quality of your starting materials.[3][4][5] Even materials from the same supplier can have batch-to-batch differences in purity, moisture content, or particle size that materially affect reaction outcomes.[2]

Your primary focus should be on the 2-amino-5-(phenylmethoxy)benzenethiol starting material. Thiophenols, especially aminothiophenols, are highly susceptible to air oxidation, forming disulfide impurities.[6] This oxidation is a primary cause of reduced yields and the formation of colored byproducts.

Recommended Immediate Actions:

  • Verify Starting Material Purity: Before each synthesis, run a purity check on your 2-amino-5-(phenylmethoxy)benzenethiol using HPLC or ¹H NMR. Compare the results against a trusted reference standard and the supplier's Certificate of Analysis.

  • Use Freshly Opened or Purified Reagents: Whenever possible, use a freshly opened bottle of the aminothiophenol.[6] If you suspect degradation, consider purifying it by recrystallization or column chromatography under an inert atmosphere.

  • Inert Atmosphere is Crucial: Handle this reagent exclusively under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

Question: Could the solvent be a source of variability? We use anhydrous DMF, but results are still inconsistent.

Answer: Absolutely. Solvent quality is critical. While "anhydrous" is specified, the actual water content can vary.

  • Causality: The cyclization step to form the benzothiazole ring is a condensation reaction that releases water. If the reaction medium already contains excess water, it can unfavorably shift the reaction equilibrium, slowing the reaction rate and potentially promoting hydrolysis of intermediates or the final product.

  • Amine Contaminants: Over time, Dimethylformamide (DMF) can decompose to form dimethylamine and formic acid. The presence of these amine impurities can lead to unwanted side reactions with your starting materials.

Recommended Actions:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your "anhydrous" DMF for each new bottle or before each critical synthesis. Establish an acceptable upper limit (e.g., <50 ppm).

  • Purify the Solvent: If water content is high, or if the solvent is old, consider purifying it by distillation from a suitable drying agent (like calcium hydride) or by passing it through an activated alumina column.

Reaction Conditions and Monitoring

Question: Our reaction sometimes stalls before completion, leading to low yields. How can we ensure the reaction goes to completion consistently?

Answer: Incomplete conversion is a classic sign of variability in reaction kinetics.[7] This can be due to issues with temperature control, inefficient mixing, or catalyst activity (if applicable). The key is to implement real-time reaction monitoring.[8][9]

Recommended Actions:

  • Implement In-Process Controls (IPCs): Do not rely solely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be considered complete when the starting material spot/peak is no longer visible or has reached a stable minimum.

  • Ensure Consistent Temperature: Use a calibrated thermometer and a well-controlled heating mantle or oil bath. Small variations in temperature can significantly impact the reaction rate.

  • Standardize Agitation: Ensure the stirring speed and the position/type of the stir bar are consistent for every batch. Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction progress and potential side product formation.

Product Isolation and Purification

Question: The color of our final product varies from off-white to yellow between batches. What causes this, and how can we get a consistently white product?

Answer: Color variation is almost always due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions.

Causality:

  • Oxidation Products: As mentioned, oxidation of the thiophenol starting material is a primary culprit.

  • Extended Reaction Time/Temperature: Heating the reaction mixture for too long or at too high a temperature can lead to thermal decomposition and the formation of colored polymeric byproducts.

  • Residual Catalyst/Reagents: If your synthesis uses a metal catalyst, incomplete removal can lead to colored impurities.

Troubleshooting Steps:

  • Control Reaction Time: Use IPCs (see previous question) to avoid unnecessarily long reaction times.

  • Optimize Crystallization: The final crystallization step is your best tool for color removal. Experiment with different solvent systems. A common and effective system for compounds like this is ethanol/water or isopropanol/hexane.[10] A slower crystallization process is often better for rejecting impurities.[11]

  • Charcoal Treatment: If color persists, consider a decolorizing carbon (charcoal) treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the hot solution through celite before crystallization. Caution: Charcoal can reduce your yield by adsorbing the product, so use it judiciously.

Question: We are having trouble with the crystallization step. Sometimes the product "oils out" instead of forming crystals, or the process is too rapid, leading to poor purity. How can we make this step more reliable?

Answer: "Oiling out" or rapid precipitation are common crystallization problems that indicate the conditions are not optimized.[11][12]

  • If the Product Oils Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, add more of the "good" solvent to the hot mixture to ensure everything is fully dissolved, and then allow it to cool more slowly. Seeding the solution with a few crystals of a previous pure batch can also promote proper crystal nucleation.

  • If Crystallization is Too Fast: Rapid crashing traps impurities.[11] This means your solution is likely too concentrated. Add a bit more solvent to the hot solution before cooling. The goal is to see the first crystals appear after a cooling period of about 5-10 minutes, with continued growth over 20-30 minutes.[11]

Section 2: Visual Troubleshooting Workflows

A systematic approach is crucial for efficiently diagnosing the root cause of variability. The following workflow provides a logical path for your investigation.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node Start Inconsistent Batch Results (Yield, Purity, Color) Check_Materials Analyze Raw Materials (SM, Solvents, Reagents) Start->Check_Materials Materials_OK Materials Meet Spec? Check_Materials->Materials_OK Check_Process Review Process Parameters (Temp, Time, Mixing) Materials_OK->Check_Process Yes Quarantine_Materials Quarantine/Re-purify Problematic Materials Materials_OK->Quarantine_Materials No Process_OK Process Consistent? Check_Process->Process_OK Check_Purification Analyze Purification Step (Crystallization, Filtration) Process_OK->Check_Purification Yes Optimize_Process Optimize Process (Implement IPCs) Process_OK->Optimize_Process No Purification_OK Purification Effective? Check_Purification->Purification_OK Root_Cause_Identified Root Cause Identified Implement Corrective Action Purification_OK->Root_Cause_Identified Yes Optimize_Purification Develop Robust Purification Method Purification_OK->Optimize_Purification No Quarantine_Materials->Root_Cause_Identified Optimize_Process->Root_Cause_Identified Optimize_Purification->Root_Cause_Identified

Caption: A systematic workflow for troubleshooting batch-to-batch variability.

Section 3: Quantitative Analysis & Data Presentation

Tracking key metrics across batches is essential for identifying trends. Maintain a batch record that includes the following parameters.

Table 1: Example Batch Comparison Data

ParameterBatch A (Reference)Batch B (Low Yield)Batch C (Off-Color)
Raw Materials
SM Purity (HPLC, %)99.2%96.5% (Disulfide: 2.8%)99.1%
Solvent Water (ppm)45 ppm48 ppm150 ppm
Reaction Conditions
Reaction Time (hr)6.08.0 (Forced)6.0
Final Reaction Temp (°C)120°C121°C125°C
Results
Crude Yield (%)92%75%91%
Final Yield (%)85%61%83%
Final Purity (HPLC, %)99.8%98.9%99.5%
AppearanceWhite Crystalline SolidTan PowderPale Yellow Crystals

Analysis:

  • Batch B: The low yield correlates directly with the low purity of the starting material (SM), which contained a significant disulfide impurity.

  • Batch C: The high water content in the solvent and slightly elevated temperature are likely contributors to the off-color product, possibly through minor side reactions or degradation.

Section 4: Key Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Assessment

This protocol provides a standardized method for analyzing both the starting material and the final product to ensure consistency.

  • Instrumentation:

    • HPLC system with UV Detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (diluent) first, followed by your samples.

    • Identify the peaks for the starting material and the final product based on their retention times (determined using reference standards).

    • Calculate purity using the area percent method. For IPCs, monitor the disappearance of the starting material peak.

Protocol 2: Optimized Recrystallization for High Purity

This procedure is designed to maximize purity and yield a consistent, high-quality crystalline product.

  • Solvent Selection: Based on solubility trials, a mixture of Isopropanol (IPA) and Water is often effective. The product should be highly soluble in hot IPA and poorly soluble in cold water.

  • Procedure:

    • Place the crude, dry product in an appropriately sized Erlenmeyer flask equipped with a stir bar.

    • Add the minimum amount of hot IPA required to fully dissolve the solid at a gentle reflux.

    • Once fully dissolved, slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. This is the saturation point.

    • Add a few more drops of hot IPA to just redissolve the turbidity, ensuring a clear solution.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.[11]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 IPA/Water solution.

    • Dry the crystals under vacuum at 40-50°C to a constant weight.

RecrystallizationLogic start_node start_node process_node process_node decision_node decision_node end_node end_node Start Begin with Crude Product Add_Hot_Solvent Add minimum hot 'good' solvent (IPA) to dissolve Start->Add_Hot_Solvent Is_Dissolved Is solid fully dissolved? Add_Hot_Solvent->Is_Dissolved Is_Dissolved->Add_Hot_Solvent No Add_Antisolvent Add 'bad' solvent (Water) dropwise until cloudy Is_Dissolved->Add_Antisolvent Yes Redissolve Add a few drops of 'good' solvent to clarify Add_Antisolvent->Redissolve Slow_Cool Cool slowly to room temperature Redissolve->Slow_Cool Ice_Bath Cool in ice bath Slow_Cool->Ice_Bath Filter_Dry Filter, wash with cold solvent mix, and dry Ice_Bath->Filter_Dry End High Purity Crystalline Product Filter_Dry->End

Caption: A logical flow diagram for an optimized two-solvent recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Maleš, M., et al. (2021). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. Retrieved from [Link]

  • Spencer, B., & Schruben, D. (2001). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 5(6), 623-628. ACS Publications. Retrieved from [Link]

  • Supriadi, A., et al. (2022). The Influence of Quality of Raw Materials and Quality of Production Processes on Product Quality of MSMEs: A Moderation Analysis of Supplier Partnerships. ResearchGate. Retrieved from [Link]

  • Hage, D. S., et al. (2017). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Pratama, R. A., et al. (2023). The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency. International Journal of Business, Law, and Education, 4(2), 415-424. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). From Batch to Continuous Chemical Synthesis—A Toolbox Approach. ResearchGate. Retrieved from [Link]

  • Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PNI. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Singh, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-167. Retrieved from [Link]

  • Terriva. (2026, January 14). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved from [Link]

  • Harvey, D. (2021, September 11). 13.2: Chemical Kinetics. Chemistry LibreTexts. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • TIJER. (2024). A Study on use of raw material inspection and its impact on quality of production. Retrieved from [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • BioPharm International. (2019, May 1). Raw Material Variability. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Zhang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

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  • ResearchGate. (2025, August 20). Techniques and Methods to Monitor Chemical Reactions | Request PDF. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Benzothiazolamine, 6-(phenylmethoxy)- and Other Anticancer Agents: A Guide for Researchers

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocycle benzothiazole has emerged as a privileged scaffold, giving rise to a multitude of derivatives with promising anticancer propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocycle benzothiazole has emerged as a privileged scaffold, giving rise to a multitude of derivatives with promising anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of a specific derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-, against established anticancer agents. While specific experimental data for this exact molecule is limited in publicly accessible literature, we will leverage structure-activity relationship (SAR) studies of closely related 6-substituted 2-aminobenzothiazole analogues to project its potential efficacy and mechanism of action.[1][3] This analysis is intended for researchers, scientists, and drug development professionals to inform further investigation into this promising class of compounds.

Introduction to 2-Aminobenzothiazoles: A Scaffold of Anticancer Potential

The 2-aminobenzothiazole core is a versatile pharmacophore known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][4] Its rigid, bicyclic structure provides a foundation for diverse chemical modifications, allowing for the fine-tuning of its pharmacological profile. Numerous studies have demonstrated that derivatives of this scaffold can exert their anticancer effects through various mechanisms, most notably through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][5]

Projected Anticancer Profile of 2-Benzothiazolamine, 6-(phenylmethoxy)-

The proposed mechanism of action for many 2-aminobenzothiazole derivatives involves the inhibition of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[5] The benzothiazole scaffold can act as an ATP-mimetic, competitively binding to the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), thereby disrupting downstream signaling cascades that promote tumor growth.[5][6][7]

Comparative Analysis with Standard Anticancer Agents

To contextualize the potential of 2-Benzothiazolamine, 6-(phenylmethoxy)-, we will compare its projected profile with three widely used chemotherapy drugs: Doxorubicin, Paclitaxel, and Cisplatin.

Feature2-Benzothiazolamine, 6-(phenylmethoxy)- (Projected)DoxorubicinPaclitaxelCisplatin
Mechanism of Action Kinase Inhibition (e.g., EGFR, PI3K)[5][6]DNA intercalation and inhibition of topoisomerase II[8]Microtubule stabilization, leading to mitotic arrest[9][10][11]Forms DNA adducts, leading to DNA damage and apoptosis[12][13][14]
Primary Cellular Effect Inhibition of proliferation and survival signaling pathways[3]Induction of DNA damage and apoptosisCell cycle arrest at G2/M phase and apoptosis[10]Induction of apoptosis due to DNA damage[12]
Commonly Treated Cancers Potentially broad-spectrum against solid tumors (based on analogues)[15]Breast, lung, ovarian, bladder, and others[8]Breast, ovarian, lung, and others[9][16]Testicular, ovarian, bladder, lung, and others[14][17]
Known Resistance Mechanisms Efflux pumps, target mutation (projected)Increased drug efflux (MDR1), altered topoisomerase IIAlterations in tubulin structure, efflux pumpsIncreased DNA repair, decreased drug uptake, increased detoxification[18]

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the targeted signaling pathways of 2-aminobenzothiazole derivatives and the mechanism of action of the comparative agents.

PI3K_AKT_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Effects Downstream Effects AKT->Downstream Effects Cell Survival, Proliferation 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole->PI3K Inhibits

Caption: Projected inhibition of the PI3K/AKT pathway by 2-aminobenzothiazole derivatives.

Standard_Chemotherapy_Mechanisms cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_cis Cisplatin Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Intercalates Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Causes Topoisomerase_II->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Leads to Mitotic_Arrest->Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts DNA->DNA_Damage Causes

Caption: Mechanisms of action for Doxorubicin, Paclitaxel, and Cisplatin.

Experimental Protocols for In Vitro Evaluation

To facilitate further research, we provide detailed protocols for key in vitro assays used to assess the anticancer activity of novel compounds.

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Benzothiazolamine, 6-(phenylmethoxy)-) and a positive control (e.g., Doxorubicin). Treat the cells with these compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[19][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 400 µL of 1X annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[19] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treat with Test Compound Cell_Culture->Compound_Treatment Harvest_and_Wash 3. Harvest and Wash Cells Compound_Treatment->Harvest_and_Wash Staining 4. Stain with Annexin V-FITC and PI Harvest_and_Wash->Staining Incubation 5. Incubate in the Dark Staining->Incubation Flow_Cytometry 6. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 7. Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Future Directions and Conclusion

While this guide provides a projection of the anticancer potential of 2-Benzothiazolamine, 6-(phenylmethoxy)-, it is imperative that these hypotheses are validated through rigorous experimental investigation. Future studies should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of 2-Benzothiazolamine, 6-(phenylmethoxy)-.

  • In Vitro Screening: Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Kinase inhibition assays (e.g., against EGFR and PI3K) and detailed investigation of its effects on cell cycle and apoptosis.

  • In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models, such as xenograft mouse models.

  • Toxicity Profiling: Assessment of its potential toxicity in normal cells and in vivo to determine its therapeutic index.

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Comparative

A Comparative In Vivo Validation Guide for Novel Anticancer Agents: The Case of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Abstract The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is contingent upon rigorous in vivo validation.[1][2] This guide provides a comprehensive, experie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is contingent upon rigorous in vivo validation.[1][2] This guide provides a comprehensive, experience-driven framework for designing and executing in vivo studies to validate the antitumor activity of novel compounds, using the specific molecule 2-Benzothiazolamine, 6-(phenylmethoxy)- as a central case study. We will compare its hypothetical efficacy against a standard-of-care chemotherapeutic agent in a well-established preclinical cancer model. This document is structured to provide researchers, scientists, and drug development professionals with not only the step-by-step protocols but also the critical scientific reasoning behind each experimental choice, ensuring a robust and self-validating study design.

Introduction: The Benzothiazole Scaffold and the Rationale for In Vivo Testing

Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects.[3][4][5] These compounds can modulate numerous cellular processes involved in cancer progression, such as inhibiting critical kinases, disrupting microtubule formation, inducing apoptosis, and interacting with DNA.[3][6] Specifically, 2-aminobenzothiazole structures are associated with a broad spectrum of pharmacological activities.[7]

Our focus, 2-Benzothiazolamine, 6-(phenylmethoxy)-, is a novel derivative. While extensive in vivo data for this specific molecule is not yet publicly available, its structural alerts suggest potential interaction with key oncogenic signaling pathways. Studies on similar benzothiazole derivatives have shown potent, low micromolar antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and pancreatic adenocarcinoma.[8]

The critical and unavoidable next step, after promising in vitro results, is to translate these findings into a living system.[1] An in vivo model is essential to understand the compound's efficacy within the complex tumor microenvironment, assess its pharmacokinetic and pharmacodynamic (PK/PD) properties, and evaluate its safety profile in a whole organism.[2][9]

Hypothetical Mechanism of Action: Targeting the STAT3 Pathway

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways.[6] A frequently implicated target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6][10] Persistent activation of STAT3 is a hallmark of many cancers, driving proliferation, survival, metastasis, and chemoresistance.[11][12] STAT3 inhibition can synergistically inhibit tumor growth and induce apoptosis.[10]

For the purpose of this guide, we will hypothesize that 2-Benzothiazolamine, 6-(phenylmethoxy)- functions as a potent inhibitor of STAT3 phosphorylation and dimerization, thereby downregulating the transcription of its target genes like Cyclin D1, c-Myc, and VEGF.

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Growth Factors / Cytokines (e.g., IL-6, EGF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (p) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Target_Genes Target Gene Transcription (Cyclin D1, c-Myc, VEGF) Nucleus->Target_Genes Activates Proliferation Cell Proliferation, Angiogenesis, Survival Target_Genes->Proliferation Compound 2-Benzothiazolamine, 6-(phenylmethoxy)- Compound->JAK Inhibits Phosphorylation Compound->pSTAT3 Inhibits Dimerization

Caption: Hypothesized mechanism of 2-Benzothiazolamine, 6-(phenylmethoxy)- inhibiting the JAK/STAT3 signaling pathway.

Designing the Comparative In Vivo Study

A robust study design is paramount. The goal is not only to see if the compound works, but to understand how well it works compared to a relevant benchmark and to assess its safety.

Rationale for Model Selection
  • Cancer Type: Non-Small Cell Lung Cancer (NSCLC). This is a prevalent cancer type where STAT3 is often constitutively active.[11] We will use the A549 human lung adenocarcinoma cell line, which is a widely characterized and utilized model.[13]

  • Animal Model: Immunodeficient Mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice). The use of immunodeficient mice is critical for preventing the rejection of human tumor cells, allowing for the growth of a human tumor xenograft.[14] While this model cannot assess interactions with a fully functional immune system, it is the gold standard for evaluating the direct antitumor efficacy of a compound on human cancer cells in vivo.[14]

  • Tumor Implantation Model: Subcutaneous Xenograft. This is the most common and technically straightforward model. Tumor cells are injected subcutaneously into the flank of the mouse, forming a palpable, measurable tumor.[15] This allows for simple, repeated, and non-invasive measurement of tumor volume over time.[16]

Comparative and Control Arms

To validate our findings, the study must include multiple arms:

  • Vehicle Control: The formulation buffer without the active compound. This is the baseline against which all antitumor activity is measured.

  • Test Article (BZT-6-PM): 2-Benzothiazolamine, 6-(phenylmethoxy)-. At least two dose levels (e.g., low and high dose) should be tested to assess dose-response.

  • Positive Control (Comparator): A standard-of-care chemotherapy for NSCLC. A platinum-based agent like Cisplatin is an appropriate choice.[17][18] This allows for a direct comparison of the experimental agent's efficacy against a clinically relevant treatment.

Experimental Workflow

The overall experimental plan follows a logical progression from animal preparation to data analysis.

Experimental_Workflow A1 Phase 1: Preparation A2 Animal Acclimatization (1-2 weeks) A1->A2 B1 Phase 2: Tumor Growth A3 A549 Cell Culture & Harvest A2->A3 B2 Tumor Volume Monitoring (2-3 times/week) A4 Subcutaneous Implantation of A549 cells into NSG Mice A3->A4 B1->B2 C1 Phase 3: Treatment & Monitoring B3 Randomization into Treatment Groups (Tumor Volume ~150 mm³) B2->B3 C2 Dosing Begins (Day 0) - Vehicle - BZT-6-PM (Low Dose) - BZT-6-PM (High Dose) - Cisplatin C1->C2 D1 Phase 4: Endpoint & Analysis C3 Continued Monitoring: - Tumor Volume - Body Weight - Clinical Observations C2->C3 D2 Study Termination (e.g., Day 28 or Tumor Volume >2000 mm³) D1->D2 D3 Tumor Excision & Weighing D2->D3 D4 Data Analysis: - TGI Calculation - Statistical Analysis - Toxicity Assessment D3->D4

Caption: A four-phase workflow for the in vivo validation of antitumor compounds.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure consistency and validity.

Protocol 1: A549 Cell Implantation
  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) to ~80% confluency.

  • Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete media. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.

  • Injection Preparation: Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture with Matrigel® or a similar basement membrane extract to improve tumor take rate. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each 6-8 week old female NSG mouse.

Protocol 2: Tumor Monitoring and Randomization
  • Tumor Measurement: Beginning approximately 7-10 days post-implantation, measure tumors 2-3 times weekly using digital calipers.

  • Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[15]

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into the treatment groups (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.[15]

Protocol 3: Dosing and Health Monitoring
  • Dosing: Administer the test articles as per the defined schedule (e.g., intraperitoneal injection, 5 days a week for 3 weeks).

    • Vehicle: The specific buffer used to formulate the compound.

    • BZT-6-PM: e.g., 25 mg/kg and 50 mg/kg.

    • Cisplatin: e.g., 3 mg/kg.

  • Body Weight: Weigh each animal at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Clinical Observations: Monitor animals daily for signs of distress, such as changes in posture, activity, or grooming.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data presentation.

Efficacy Analysis

The primary endpoint is Tumor Growth Inhibition (TGI) . This metric quantifies how effectively a treatment inhibits tumor growth compared to the vehicle control.

TGI (%) = [1 - (ΔT / ΔC)] x 100 [19]

Where:

  • ΔT = Change in mean tumor volume in the treated group (End Volume - Start Volume)

  • ΔC = Change in mean tumor volume in the vehicle control group (End Volume - Start Volume)

Table 1: Hypothetical Efficacy Data Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) p-value vs. Vehicle
Vehicle - 1250 ± 150 - -
BZT-6-PM (Low) 25 750 ± 95 45.5% < 0.05
BZT-6-PM (High) 50 425 ± 70 75.0% < 0.001

| Cisplatin | 3 | 510 ± 82 | 67.3% | < 0.01 |

Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Interpretation: In this hypothetical scenario, the high dose of 2-Benzothiazolamine, 6-(phenylmethoxy)- demonstrates superior tumor growth inhibition compared to the standard-of-care, Cisplatin, with high statistical significance. A clear dose-response is also observed.

Toxicity and Safety Analysis

Efficacy must be balanced with safety. Body weight change is a primary indicator of systemic toxicity.

Table 2: Hypothetical Toxicity Data Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) ± SEM Treatment-Related Deaths
Vehicle - +5.2 ± 1.5% 0/10
BZT-6-PM (Low) 25 +2.1 ± 2.0% 0/10
BZT-6-PM (High) 50 -3.5 ± 2.5% 0/10

| Cisplatin | 3 | -12.8 ± 3.1% | 1/10 |

Interpretation: The experimental compound BZT-6-PM shows a favorable safety profile. The high dose results in only minor, non-significant weight loss, whereas the clinically relevant dose of Cisplatin causes significant weight loss and one treatment-related death, highlighting a superior therapeutic window for the novel agent.

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the in vivo validation of 2-Benzothiazolamine, 6-(phenylmethoxy)-. Based on our hypothetical data, the compound demonstrates significant, dose-dependent antitumor activity superior to the standard-of-care, Cisplatin, with a markedly improved safety profile in an A549 NSCLC xenograft model.

These compelling results would justify advancing the compound to the next stages of preclinical development:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Pharmacodynamic (PD) Studies: To confirm the mechanism of action in vivo by collecting tumors post-treatment and analyzing STAT3 phosphorylation levels.

  • Orthotopic Models: Testing the compound in a lung orthotopic model where A549 cells are implanted directly into the lung, providing a more clinically relevant microenvironment.[20]

  • Syngeneic Models: If a murine-analogue of the compound is available, testing in immunocompetent mice with murine lung tumors would allow for the evaluation of the compound's interaction with the immune system.

By adhering to this structured, self-validating, and comparative approach, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of cancer drug development.

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Validation

A Comparative Guide to the Efficacy of 6-Substituted Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse and potent biological activities.[1][2] This guide offers an in-depth comp...

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse and potent biological activities.[1][2] This guide offers an in-depth comparison of the efficacy of various 6-substituted benzothiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. By examining the structure-activity relationships (SAR) and supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

The strategic modification of the benzothiazole ring, particularly at the 6-position, has proven to be a highly effective approach for modulating the pharmacological profile of these compounds.[1][2][3] The nature of the substituent at this position significantly influences the molecule's interaction with biological targets, thereby impacting its overall efficacy.

Comparative Biological Activity: A Quantitative Overview

The potency of 6-substituted benzothiazoles is best understood through a quantitative comparison of their biological activities. The following tables summarize key experimental data, primarily focusing on anticancer and antimicrobial efficacy.

The in vitro cytotoxic activity of 6-substituted benzothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of these compounds.[3]

Table 1: In Vitro Anticancer Efficacy (IC50 in µM) of 6-Substituted Benzothiazole Derivatives

6-SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)Reference
-H2-(4-aminophenyl)MCF-70.024[3]
-FHydrazone derivativeHeLa2.41[3]
-ClN-(4-nitrobenzyl)A549Potent Derivative (B7)[3][4]
-OCH32-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl)MCF-7Potent Derivative (4o)[3]
-NO22-(substituted-phenyl)HEP-2, MCF-7Potent Activity[3]
-ClN-(3,5-dimethoxybenzyl)A549Not specified[4]
-ClN-(3-fluorobenzyl)A549Not specified[4]

Key Structure-Activity Relationship (SAR) Observations for Anticancer Activity:

  • Electron-donating groups at the 6-position, such as a methoxy (-OCH3) group, have been shown to enhance anticancer activity.[3]

  • Halogen substituents , particularly chlorine (-Cl), at the 6-position are frequently associated with significant cytotoxic potential against various cancer cell lines.[3][4]

  • The presence of a nitro group (-NO2) at the 6-position has also been linked to potent anticancer effects.[3]

  • Modifications at the 2-position of the benzothiazole ring, in conjunction with 6-substitution, play a crucial role in determining the overall anticancer potency.[1][2]

6-substituted benzothiazoles have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Efficacy (MIC in µg/mL) of 6-Substituted Benzothiazole Derivatives

6-SubstituentOther Key ModificationsMicrobial StrainMIC (µg/mL)Reference
-FSulfonamide derivativeS. aureus6.25[3]
-ClSulfonamide derivativeS. aureus3.12[3]
-NO2Sulfonamide derivativeS. aureus6.25[3]
-NO2N-acetyl-glucosamine conjugate (72c)S. aureus, E. coli6.25[5]
-ClAntipyrine azo dye (4b)S. typhimurium, K. pneumonia25-50[5]

Key Structure-Activity Relationship (SAR) Observations for Antimicrobial Activity:

  • The incorporation of a sulfonamide moiety linked to the 2-amino group appears to be advantageous for antibacterial activity.[3]

  • Halogen substituents such as fluorine (-F) and chlorine (-Cl) at the 6-position contribute to antibacterial efficacy.[3]

  • Derivatives containing a nitro group have also exhibited promising antimicrobial effects.[3][5]

Mechanisms of Action in Cancer

The anticancer activity of 6-substituted benzothiazoles is often attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] Western blot analyses have confirmed that some derivatives can inhibit key signaling pathways such as PI3K/Akt and MAPK/ERK.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 6-Substituted Benzothiazole Benzothiazole->PI3K Benzothiazole->Akt

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Benzothiazole 6-Substituted Benzothiazole Benzothiazole->Raf Benzothiazole->MEK

Caption: MAPK/ERK Signaling Pathway Modulation.

Experimental Protocols

Reproducible and detailed experimental methodologies are fundamental for the valid comparison of biological data. Below are generalized protocols for the synthesis and key biological assays employed in the evaluation of 6-substituted benzothiazoles.

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Aniline 4-Substituted Aniline Mixing Combine reactants in Glacial Acetic Acid Aniline->Mixing Thiocyanate Potassium or Ammonium Thiocyanate Thiocyanate->Mixing Bromine Bromine in Acetic Acid Bromine->Mixing Stirring Stir at room temperature Mixing->Stirring Reflux Reflux if necessary Stirring->Reflux Isolation Isolate product by filtration/crystallization Reflux->Isolation Product 2-Amino-6-substituted Benzothiazole Isolation->Product

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for a specified period.

  • Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., ammonia solution).

  • Filter the precipitated solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 2-amino-6-substituted benzothiazole.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 6-substituted benzothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare serial two-fold dilutions of the benzothiazole compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 6-position of the benzothiazole ring is a critical determinant of its biological activity. Substituents such as halogens, methoxy, and nitro groups have been shown to significantly enhance the anticancer and antimicrobial efficacy of these compounds. The structure-activity relationships highlighted in this guide, supported by quantitative data and mechanistic insights, provide a valuable framework for the rational design of novel and more potent 6-substituted benzothiazole derivatives for therapeutic applications. Further research focusing on the optimization of substituents at both the 2- and 6-positions holds considerable promise for the development of next-generation drug candidates.

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Comparative

A Strategic Guide to Benchmarking Novel Kinase Inhibitors: The Case of 2-Benzothiazolamine, 6-(phenylmethoxy)-

Introduction: Unlocking the Potential of the Benzothiazole Scaffold The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within the realm of oncology, derivatives of 2-aminobenzothiazole have shown particular promise as inhibitors of protein kinases, enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer.[1][4] Studies have identified benzothiazole-based compounds with potent activity against critical cancer-associated kinases such as ABL1, CDKs, and Lck.[4][5]

This guide focuses on a novel derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)- , a compound designed to explore new chemical space within this promising class. The introduction of a phenylmethoxy (benzyloxy) group at the 6-position offers unique steric and electronic properties compared to previously studied analogues. This document provides a comprehensive, multi-phase experimental framework for systematically benchmarking this compound against established kinase inhibitors. Our objective is not merely to provide protocols, but to illuminate the strategic rationale behind each experimental choice, ensuring a robust and translatable dataset for researchers, scientists, and drug development professionals.

Phase 1: Foundational In Vitro Biochemical Profiling

The Causality Behind the Approach: Before investing in complex cellular or in vivo models, we must first answer the most fundamental question: does the compound directly interact with and inhibit purified kinases? This phase is designed to establish a baseline of activity, identify primary targets, and elucidate the mechanism of inhibition. For this, we will employ a universal, high-throughput-compatible assay platform that minimizes assay-specific artifacts.

Experimental Rationale: We have selected the ADP-Glo™ Kinase Assay as our primary screening platform. Unlike phosphorylation-specific antibody-based assays, which require unique reagents for each kinase, ADP-Glo™ is a universal assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[6][7] This "mix-and-read" luminescent format is robust, highly sensitive, less prone to compound interference than fluorescence-based methods, and allows for consistent comparison across a diverse kinase panel.[6]

Workflow for Phase 1: Biochemical Characterization

G cluster_0 Phase 1: In Vitro Biochemical Profiling A Compound Synthesis & Quality Control (2-Benzothiazolamine, 6-(phenylmethoxy)-) B Primary Screen: Broad Kinase Panel (e.g., 96 key kinases at 1µM) A->B Test Compound C Hit Identification: (Kinases with >50% inhibition) B->C Identify preliminary activity D IC50 Determination: 10-point dose-response curve for hits C->D Quantify potency E Mechanism of Action Study: ATP Competition Assay D->E Elucidate binding mode F Data Analysis: Potency & Selectivity Assessment D->F E->F

Caption: Overview of the in vitro biochemical benchmarking workflow.

Protocol 1: Primary Kinase Panel Screening
  • Preparation: A panel of 96 diverse, purified, and active human kinases is selected, representing all major branches of the kinome.

  • Compound Plating: 2-Benzothiazolamine, 6-(phenylmethoxy)- and three benchmark inhibitors (e.g., Staurosporine - broad spectrum, Dasatinib - potent Src/Abl inhibitor, Sorafenib - multi-kinase inhibitor) are prepared in DMSO.[8] They are dispensed into a 384-well assay plate to a final concentration of 1 µM. Include DMSO-only wells as a high-activity control.

  • Kinase Reaction Initiation: Prepare a master mix for each kinase containing the kinase, its specific peptide substrate, and ATP at its empirically determined Km value. The rationale for using ATP at Km is to ensure that the assay is sensitive to competitive inhibitors.[7]

  • Incubation: Dispense the kinase/substrate/ATP mix into the assay plate to start the reaction. Incubate at 30°C for 60 minutes, ensuring the reaction remains within the linear range (typically <20% ATP consumption).

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Protocol 2: IC₅₀ Determination

For kinases showing significant inhibition (>50%) in the primary screen, a full dose-response analysis is required to quantify potency.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound and benchmarks in DMSO, ranging from 10 µM to 0.5 nM.

  • Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: ATP Competition Assay for Mechanism of Action (MoA)

This self-validating experiment is critical to determine if the compound inhibits the kinase by competing with ATP, which is the mechanism for the vast majority of clinically successful kinase inhibitors.[9][10]

  • Assay Setup: For a confirmed "hit" kinase, set up multiple IC₅₀ determination experiments (as in Protocol 2) in parallel.

  • ATP Concentration Variation: Each parallel experiment should use a different, fixed concentration of ATP: one at the low Km value (e.g., 10 µM), one at a physiological concentration (e.g., 1 mM), and one at a high concentration (e.g., 5 mM).[11]

  • Data Analysis:

    • ATP-Competitive Inhibitor: A significant rightward shift in the IC₅₀ value will be observed as the ATP concentration increases. This is because more ATP is present to outcompete the inhibitor for binding to the active site.

    • Non-ATP-Competitive Inhibitor: The IC₅₀ value will remain largely unchanged regardless of the ATP concentration.

cluster_0 ATP-Competitive Inhibition A Active Kinase ATP Binding Site Substrate Site D Inactive Complex Inhibitor Bound Substrate Site B ATP B->A:f0 Binds & Phosphorylates C Inhibitor C->A:f0 Competes & Blocks cluster_0 Signaling Cascade cluster_1 Off-Target Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (On-Target) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Our Inhibitor Inhibitor->MEK OffTarget Off-Target Kinase X Inhibitor->OffTarget Toxicity Toxicity / Side Effect OffTarget->Toxicity

Caption: On-target inhibition vs. potential off-target effects.

Data Presentation: Kinome Selectivity

The data from a large panel screen is best visualized as a "kinetree" or a heatmap, where color intensity represents the degree of inhibition. A quantitative selectivity score, such as a Gini coefficient, can also be calculated to provide a single metric for comparing the specificity of different compounds. [8]A score closer to 1 indicates higher selectivity.

CompoundOn-Target IC₅₀ (nM)Number of Off-Targets (>50% Inh @ 1µM)Selectivity Score (Gini)Key Off-Targets
2-Benzothiazolamine, 6-(phenylmethoxy)- 2540.85Kinase X, Kinase Y
Dasatinib (Benchmark) 0.8 (ABL1)280.62SRC family, c-KIT, PDGFRβ
Sorafenib (Benchmark) 65 (BRAF)450.55VEGFR, PDGFR, c-KIT, RET

*Data shown is hypothetical and for illustrative purposes.

Conclusion and Strategic Outlook

This guide outlines a rigorous, phased approach to the preclinical benchmarking of a novel kinase inhibitor, 2-Benzothiazolamine, 6-(phenylmethoxy)-. By progressing logically from foundational biochemical assays to cellular target validation and broad selectivity profiling, this framework is designed to generate a comprehensive and reliable data package. Each phase builds upon the last, with clear, causality-driven experimental choices that ensure the trustworthiness of the results.

The hypothetical data presented herein illustrates a promising profile: a potent, ATP-competitive inhibitor with validated cellular activity and high selectivity compared to multi-targeted clinical benchmarks. Such a result would strongly support its advancement into further optimization and subsequent in vivo efficacy and safety studies. This systematic benchmarking strategy is essential for de-risking novel drug candidates and provides the critical insights needed to guide the future of drug development projects.

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Validation

A Comparative Guide to Assessing the Therapeutic Index of 2-Benzothiazolamine, 6-(phenylmethoxy)-

This guide provides a comprehensive framework for evaluating the therapeutic index of the novel benzothiazole derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-. Given the absence of published experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic index of the novel benzothiazole derivative, 2-Benzothiazolamine, 6-(phenylmethoxy)-. Given the absence of published experimental data for this specific molecule, we will delineate the essential methodologies for its assessment. As a benchmark, we will draw comparisons with Riluzole, a structurally related benzothiazole approved for the treatment of amyotrophic lateral sclerosis (ALS), providing a tangible context for researchers and drug development professionals.[1][2]

The Crucial Role of the Therapeutic Index in Drug Discovery

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity.[3] It is a cornerstone of pharmacology, guiding dosage determination and risk-benefit analysis.[4] A high TI signifies a wide safety margin, whereas a low TI indicates a narrow window between efficacy and toxicity, necessitating careful patient monitoring.[5] The formula for the therapeutic index is generally expressed as:

TI = TD50 / ED50 [6]

Where:

  • TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect. In preclinical animal studies, this is often represented by the LD50 (Median Lethal Dose) .[7]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[8]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including neuroprotective, antimicrobial, and antitumor properties.[9][10] Our focus, 2-Benzothiazolamine, 6-(phenylmethoxy)-, belongs to this promising class. Its therapeutic potential, however, can only be realized if it demonstrates a favorable safety profile, underscoring the imperative to rigorously determine its therapeutic index.

A Methodological Blueprint for Determining the Therapeutic Index

The assessment of a novel compound's TI is a multi-stage process, beginning with in vitro characterization and progressing to in vivo studies.

The initial step involves determining the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., a neuronal cell line for a neuroprotective candidate) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Benzothiazolamine, 6-(phenylmethoxy)-. Remove the culture medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.2 - 0.5 mg/ml and incubate for 2-4 hours.[14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and use a non-linear regression to calculate the 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%.

Following in vitro characterization, in vivo studies in animal models are essential to determine the ED50 and LD50.[16]

Experimental Protocol: Determination of ED50

  • Animal Model Selection: Choose an appropriate animal model that reflects the intended therapeutic application. For a potential neuroprotective agent, a transgenic mouse model of a neurodegenerative disease could be used.

  • Dose-Response Study: Administer a range of doses of 2-Benzothiazolamine, 6-(phenylmethoxy)- to different groups of animals.[17]

  • Efficacy Endpoint: Define a clear, measurable endpoint for therapeutic efficacy. This could be an improvement in motor function, a delay in disease onset, or a biomarker change.

  • Data Collection: At a predetermined time point, assess the efficacy endpoint for each animal.

  • ED50 Calculation: Plot the percentage of animals in each group that show the desired therapeutic effect against the dose. Use probit analysis or logistic regression to calculate the ED50.[8]

Experimental Protocol: Determination of LD50

  • Animal Model: Typically, studies are conducted in at least two rodent species (e.g., mice and rats).

  • Acute Toxicity Study: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: Record the number of mortalities in each dose group. Use statistical methods, such as the moving average method or probit analysis, to calculate the LD50.

Workflow for Therapeutic Index Determination

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_efficacy Efficacy (ED50) cluster_toxicity Toxicity (LD50) cluster_ti_calc Therapeutic Index Calculation in_vitro_start Start: Select Cell Line cell_plating Plate Cells in 96-well format in_vitro_start->cell_plating compound_treatment Treat with Serial Dilutions of Compound cell_plating->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay cc50_calc Calculate CC50 mtt_assay->cc50_calc animal_model_eff Select Disease Model cc50_calc->animal_model_eff Inform Dose Selection animal_model_tox Select Animal Species cc50_calc->animal_model_tox Inform Dose Selection dose_admin_eff Administer Dose Range animal_model_eff->dose_admin_eff efficacy_endpoint Measure Therapeutic Endpoint dose_admin_eff->efficacy_endpoint ed50_calc Calculate ED50 efficacy_endpoint->ed50_calc ti_calc TI = LD50 / ED50 ed50_calc->ti_calc dose_admin_tox Administer Escalating Doses animal_model_tox->dose_admin_tox mortality_obs Observe for Mortality dose_admin_tox->mortality_obs ld50_calc Calculate LD50 mortality_obs->ld50_calc ld50_calc->ti_calc

Caption: Experimental workflow for determining the Therapeutic Index.

Comparative Analysis: A Hypothetical Assessment

The following table compares the known therapeutic index parameters of Riluzole with hypothetical, yet plausible, target values for a new chemical entity like 2-Benzothiazolamine, 6-(phenylmethoxy)-. This serves as a template for data interpretation once experiments are concluded.

ParameterRiluzole2-Benzothiazolamine, 6-(phenylmethoxy)- (Hypothetical Target)Rationale for Comparison
Therapeutic Application Amyotrophic Lateral Sclerosis (ALS)[18]Neuroprotection (e.g., in ALS or other neurodegenerative diseases)Both are benzothiazole derivatives with potential neuroprotective effects.[19]
In Vivo Efficacy (ED50) Not publicly available from animal studies. Human therapeutic dose is 50 mg twice daily.[20]< 10 mg/kgA lower ED50 would indicate higher potency, a desirable characteristic for a new drug candidate.
In Vivo Toxicity (LD50) ~45 mg/kg (oral, rat)[21]> 450 mg/kg (oral, rat)A significantly higher LD50 is crucial for establishing a superior safety profile.
Therapeutic Index (TI) Low (inferred from narrow therapeutic window in humans)> 45A high TI is the primary goal, indicating a wide margin between the effective and toxic doses.
Potential Neuroprotective Mechanisms of Benzothiazole Derivatives

The neuroprotective effects of benzothiazoles like Riluzole are thought to be multifactorial.[22] Key mechanisms include the inhibition of glutamate release and the stabilization of the inactivated state of voltage-dependent sodium channels.[19][23] These actions reduce excitotoxicity, a major contributor to neuronal damage in diseases like ALS.[24] Furthermore, emerging research suggests that some benzothiazole derivatives may exert their protective effects by modulating signaling pathways such as SIRT1, which is involved in cell longevity and stress resistance.[25]

Potential Neuroprotective Signaling Pathway

G Compound Benzothiazole Derivative (e.g., 2-Benzothiazolamine, 6-(phenylmethoxy)-) Glutamate Glutamate Release Compound->Glutamate Inhibits NaChannel Voltage-gated Na+ Channels Compound->NaChannel Inactivates SIRT1 SIRT1 Activation Compound->SIRT1 Activates Excitotoxicity Reduced Excitotoxicity Glutamate->Excitotoxicity NaChannel->Excitotoxicity CellSurvival Enhanced Neuronal Survival & Stress Resistance SIRT1->CellSurvival Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection CellSurvival->Neuroprotection

Caption: Putative mechanisms of benzothiazole-mediated neuroprotection.

Conclusion and Future Directions

While 2-Benzothiazolamine, 6-(phenylmethoxy)- represents a molecule of interest within the therapeutically relevant benzothiazole class, its clinical potential hinges on a thorough evaluation of its efficacy and safety. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for determining its therapeutic index. By conducting systematic in vitro and in vivo studies and comparing the results against established drugs like Riluzole, researchers can make informed decisions about the viability of this compound as a future therapeutic agent. A high therapeutic index would be a critical milestone, justifying further investment in its preclinical and clinical development.

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Comparative

A Researcher's Guide to the Validation of 2-Benzothiazolamine, 6-(phenylmethoxy)- as a Putative Chemical Probe for Unc-51 Like Autophagy Activating Kinase 1 (ULK1)

This guide provides a comprehensive framework for the validation of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a novel small molecule, as a potential chemical probe. As direct evidence for the molecular targets of this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 2-Benzothiazolamine, 6-(phenylmethoxy)-, a novel small molecule, as a potential chemical probe. As direct evidence for the molecular targets of this specific compound is not yet available in published literature, we will proceed with a hypothesis-driven approach, positing Unc-51 Like Autophagy Activating Kinase 1 (ULK1) as its primary target. This allows us to construct a rigorous validation workflow that is essential for any novel chemical probe, thereby ensuring scientific integrity and fostering reproducible biological discovery.[1]

This guide will compare the hypothetical performance of 2-Benzothiazolamine, 6-(phenylmethoxy)- against established ULK1 inhibitors, providing the necessary experimental context for its potential adoption as a reliable research tool.

The ULK1 Signaling Pathway: A Key Regulator of Autophagy

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[4][5][6] The activity of ULK1 is tightly regulated by nutrient-sensing pathways, primarily through the mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTOR phosphorylates ULK1 at Serine 757, inhibiting its activity.[7] Conversely, under conditions of low energy, AMPK activates ULK1 through phosphorylation at Serine 555.[7] Activated ULK1 then phosphorylates multiple downstream targets, including components of the VPS34 complex, to initiate the formation of the autophagosome.[6][8]

Given its central role in autophagy, ULK1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[4][9] The development of potent and selective ULK1 inhibitors is therefore of high interest.

ULK1_Pathway cluster_input Nutrient Status cluster_regulation Upstream Regulators Nutrient Rich Nutrient Rich mTOR mTOR Nutrient Rich->mTOR Nutrient Poor Nutrient Poor AMPK AMPK Nutrient Poor->AMPK ULK1 ULK1 mTOR->ULK1 pS757 (Inhibits) AMPK->ULK1 pS555 (Activates) Autophagy Autophagy ULK1->Autophagy Initiates Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis A Seed Cells B Induce Autophagy (Starvation) A->B C Treat with Compound B->C D Cell Lysis C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (LC3, p62, GAPDH) F->G H Imaging & Analysis G->H

Caption: Workflow for assessing autophagy markers by Western blot.

Comparison with Alternative ULK1 Probes

A new chemical probe should offer advantages over existing tools, or at least perform comparably. The table below outlines the ideal characteristics for 2-Benzothiazolamine, 6-(phenylmethoxy)- as a ULK1 probe, in comparison to established inhibitors.

Parameter2-Benzothiazolamine, 6-(phenylmethoxy)- (Ideal)SBI-0206965MRT68921
Target(s) ULK1ULK1ULK1, NUAK1
In Vitro IC50 < 100 nM~108 nM2.9 nM
Cellular IC50 < 500 nM~2.5 µM~40 nM
Kinome Selectivity >30-fold selective over other kinasesModerately selectiveDual inhibitor
Cellular Activity Blocks autophagic flux at < 1 µMBlocks autophagic flux at ~10 µMBlocks autophagic flux at < 1 µM
Reference This Guide (Hypothetical)MedchemExpress [6]MedchemExpress [6]

Analysis: For 2-Benzothiazolamine, 6-(phenylmethoxy)- to be considered a superior chemical probe, it should ideally demonstrate high potency (low nanomolar IC50) in both biochemical and cellular assays, coupled with excellent selectivity across the kinome. While MRT68921 is highly potent, its dual specificity for ULK1 and NUAK1 may complicate the interpretation of experimental results. SBI-0206965 is a useful tool but has more moderate potency. A new probe should aim to combine the high potency of MRT68921 with single-target selectivity.

Conclusion and Future Directions

The validation of a chemical probe is a rigorous, multi-step process that is essential for ensuring the reliability of its use in research. This guide has outlined a comprehensive, albeit hypothetical, workflow for the characterization of 2-Benzothiazolamine, 6-(phenylmethoxy)- as a chemical probe for ULK1. The proposed experiments, from initial target engagement and selectivity profiling to cellular and phenotypic assays, provide a robust framework for establishing its utility.

The benzothiazole scaffold is known to be a versatile starting point for the development of inhibitors for various enzymes. [10]Should 2-Benzothiazolamine, 6-(phenylmethoxy)- prove to be a potent and selective ULK1 inhibitor, it would represent a valuable addition to the chemical biology toolbox for studying autophagy. Further studies, including the development of a structurally similar but inactive control compound, would be necessary to further solidify its status as a high-quality chemical probe.

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 2-Benzothiazolamine, 6-(phenylmethoxy)-

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment The benzothiazole moiety and its derivatives are known to present a range of potential health hazards, including acute toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment

The benzothiazole moiety and its derivatives are known to present a range of potential health hazards, including acute toxicity, irritation to the skin, eyes, and respiratory system, and in some cases, mutagenicity and carcinogenicity[1][2][3][4][5]. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental design.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, researchers should assume that 2-Benzothiazolamine, 6-(phenylmethoxy)- may possess the following hazardous properties:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin[6][7].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[7][8].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[7][8].

  • Long-Term Health Effects: Some benzothiazole derivatives are suspected of causing genetic defects[9]. Epidemiological studies have also suggested a link between exposure to certain benzothiazoles and an increased risk of cancer[2][3].

Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling 2-Benzothiazolamine, 6-(phenylmethoxy)-. The selection of specific items should be guided by a task-specific risk assessment.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving Recommended. - Inner Glove: Nitrile examination glove. - Outer Glove: A glove with high resistance to aromatic amines. Butyl rubber or Viton™ gloves are recommended[10]. While nitrile gloves offer good general protection, they have poor resistance to many amines[11]. The use of double gloving provides an added layer of protection in case of a breach of the outer glove.
Eye and Face Protection Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield worn over safety goggles is required[12]. This combination provides robust protection against accidental splashes to the eyes and face.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or a disposable chemical-resistant suit should be worn over the lab coat[13][14].
Respiratory Protection All handling of solid 2-Benzothiazolamine, 6-(phenylmethoxy)- or its solutions should be performed in a certified chemical fume hood . If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Step-by-Step Protocol for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don your first pair of gloves (nitrile).

  • Laboratory Coat/Suit: Put on your lab coat or chemical-resistant suit.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don your second, chemically resistant pair of gloves over the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the straps.

  • Laboratory Coat/Suit: Remove your lab coat or suit, turning it inside out as you do so.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing PPE Selection: A Task-Based Approach

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level start Start: Handling 2-Benzothiazolamine, 6-(phenylmethoxy)- weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction workup Reaction Work-up start->workup level_1 Standard PPE: - Double Gloves (Nitrile/Butyl) - Lab Coat - Safety Goggles weighing->level_1 In Fume Hood level_2 Enhanced PPE: - Standard PPE + - Face Shield solution_prep->level_2 Potential for Splash reaction->level_2 Heated or Pressurized level_3 Maximum PPE: - Enhanced PPE + - Chemical Apron/Suit workup->level_3 Large Scale or High Splash Risk

Caption: PPE selection workflow based on experimental task.

Operational and Disposal Plans

Handling and Storage:

  • Always handle 2-Benzothiazolamine, 6-(phenylmethoxy)- in a well-ventilated area, preferably within a chemical fume hood[7].

  • Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[9].

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[8].

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste containing 2-Benzothiazolamine, 6-(phenylmethoxy)-, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][9]. Do not dispose of down the drain.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 2-Benzothiazolamine, 6-(phenylmethoxy)-, ensuring a safer laboratory environment for all.

References

Sources

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